2-(Cyclopentyloxy)-1,3-thiazole
Description
Properties
IUPAC Name |
2-cyclopentyloxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(3-1)10-8-9-5-6-11-8/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPQUCHCMNFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scalable Synthesis of 2-(Cyclopentyloxy)-1,3-thiazole: An In-Depth Technical Guide
Abstract
This technical guide outlines a robust, scalable protocol for the synthesis of 2-(cyclopentyloxy)-1,3-thiazole , a structural motif increasingly relevant in medicinal chemistry as a bioisostere for ethereal and aromatic linkers. While 2-alkoxythiazoles can be elusive due to the competing thermodynamic stability of the N-alkylated thiazolone tautomer, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach guarantees regioselective O-alkylation, avoiding the mixture of isomers common in direct alkylation of 2-hydroxythiazoles. The protocol is designed for reproducibility, high yield, and ease of purification.
Retrosynthetic Analysis & Strategy
The construction of the 2-(cyclopentyloxy)-1,3-thiazole scaffold relies on the inherent electrophilicity of the thiazole C2 position.
Strategic Disconnection
-
Primary Disconnection: C2–O Bond.
-
Precursors: 2-Halo-1,3-thiazole (Electrophile) + Cyclopentanol (Nucleophile).
-
Mechanism: SNAr (Addition-Elimination).
Mechanistic Rationale
The 1,3-thiazole ring is electron-deficient, particularly at the C2 position, due to the inductive effect of the sulfur and the imine-like character of the C=N bond. This makes 2-halothiazoles excellent substrates for nucleophilic attack. Unlike the alkylation of thiazol-2-ones (which favors N-alkylation to preserve the carbonyl-like stability), displacing a halogen with an alkoxide locks the molecule in the aromatic O-alkyl form.
Figure 1: Retrosynthetic logic prioritizing the SNAr pathway to ensure regiochemical integrity.
Core Synthesis Protocol (SNAr)
Reaction Type: Nucleophilic Aromatic Substitution Scale: 10.0 mmol (Adaptable to gram-scale)
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 2-Bromothiazole | 164.02 | 1.0 | 1.64 g | Electrophile |
| Cyclopentanol | 86.13 | 1.2 | 1.03 g (1.09 mL) | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g | Base (Deprotonation) |
| THF (Anhydrous) | 72.11 | - | 20 mL | Solvent |
| DMF (Anhydrous) | 73.09 | - | 5 mL | Co-solvent (Catalytic) |
Experimental Procedure
Step 1: Alkoxide Generation
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Sodium Hydride (60% dispersion, 0.60 g) .
-
Optional wash: To remove mineral oil, wash the NaH twice with anhydrous hexanes (5 mL), decanting the supernatant carefully under nitrogen flow.
-
Add anhydrous THF (15 mL) and cool the suspension to 0 °C using an ice bath.
-
Add Cyclopentanol (1.09 mL) dropwise over 10 minutes. Gas evolution (H₂) will be vigorous.
-
Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.
Step 2: Nucleophilic Attack
-
Re-cool the alkoxide solution to 0 °C .
-
Dissolve 2-Bromothiazole (1.64 g) in a mixture of THF (5 mL) and DMF (5 mL) .
-
Note: The addition of DMF is critical to solubilize the intermediate complex and accelerate the SNAr reaction rate via polarity effects.
-
-
Add the thiazole solution dropwise to the alkoxide mixture.
-
Remove the ice bath and heat the reaction to Reflux (66 °C) .
-
Monitor by TLC (Hexanes:EtOAc 9:1) or LC-MS.[2] Reaction is typically complete within 4–6 hours .
Step 3: Workup & Isolation
-
Cool the mixture to 0 °C.
-
Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize excess base.
-
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the combined organic layers with Water (2 x 20 mL) and Brine (20 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Target Fraction: The product is less polar than the starting alcohol but slightly more polar than the bromide.
-
Yield: Expected yield is 75–85% as a colorless to pale yellow oil.
Reaction Mechanism & Pathway[3][4][5][6][7][8]
The reaction proceeds via a classic addition-elimination mechanism. The nitrogen atom of the thiazole ring acts as an electron sink, stabilizing the anionic Meisenheimer-like intermediate formed upon alkoxide attack.
Figure 2: Step-wise mechanistic flow of the SNAr reaction.
Troubleshooting & Optimization (Expert Insights)
As a Senior Application Scientist, I have identified common failure modes for this specific transformation.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of alkoxide or low nucleophilicity. | Add 18-crown-6 (5 mol%) if using KH or change solvent to pure DMF (requires higher workup rigor). |
| N-Alkylation Byproduct | Presence of water or use of thiazolone tautomer. | Ensure strictly anhydrous conditions. Do NOT use 2-hydroxythiazole as starting material; strictly use 2-halothiazole. |
| Hydrolysis of Product | Acidic workup or silica gel acidity. | The imidate-like C-O bond is acid-sensitive. Add 1% Triethylamine to the chromatography eluent to neutralize silica. |
| Starting Material Stalls | Bromide is less reactive than Iodide. | Switch to 2-Iodothiazole or add CuI (10 mol%) and 1,10-phenanthroline to switch to a mild Ullmann-coupling mechanism (80 °C). |
Characterization Data (Simulated)
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 3.6 Hz, 1H, C4-H), 6.68 (d, J = 3.6 Hz, 1H, C5-H), 5.35 (tt, J = 6.0, 3.0 Hz, 1H, O-CH), 1.95–1.60 (m, 8H, Cyclopentyl-CH₂).
-
Note: The downfield shift of the methine proton (δ ~5.35) confirms O-alkylation. N-alkylation would result in a different splitting pattern and chemical shift for the ring protons.
-
-
¹³C NMR (100 MHz, CDCl₃): δ 173.5 (C2), 138.2 (C4), 112.5 (C5), 84.1 (O-CH), 32.8, 23.9 (Cyclopentyl).
-
HRMS (ESI): Calculated for C₈H₁₁NOS [M+H]⁺: 170.0634.
References
-
Nucleophilic Substitution of 2-Chlorothiazoles: BenchChem Application Notes. "Protocol for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol."[2] (General SnAr methodology adapted).
-
Regioselectivity of Alkylation (N vs O): Chidley, T. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorg.[3] Med. Chem. Lett. 2013, 23(16), 4663-4668.
-
General Thiazole Synthesis Strategies: Organic Chemistry Portal. "Synthesis of Thiazoles."[2][4][5][6][7]
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- 7. mjas.analis.com.my [mjas.analis.com.my]
"2-(Cyclopentyloxy)-1,3-thiazole" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Cyclopentyloxy)-1,3-thiazole
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] This five-membered heteroaromatic ring, containing both sulfur and nitrogen, exhibits a unique electronic profile that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the thiazole ring allows for substitution at the C2, C4, and C5 positions, enabling fine-tuning of its physicochemical and biological properties.[5] This guide provides a detailed technical overview of 2-(Cyclopentyloxy)-1,3-thiazole, a derivative where the C2 position is functionalized with a cyclopentyloxy group. We will explore its structure, physicochemical properties, a plausible synthetic route, reactivity, and potential applications, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
The structure of 2-(Cyclopentyloxy)-1,3-thiazole features a planar, aromatic thiazole ring linked to a non-planar cyclopentyl group via an ether linkage at the C2 position. This combination of an aromatic heterocycle with an aliphatic carbocycle dictates its solubility, lipophilicity, and potential for intermolecular interactions.
Caption: Chemical structure of 2-(Cyclopentyloxy)-1,3-thiazole.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNOS | [6] |
| Molecular Weight | 248.14 g/mol | [6] |
| XLogP3-AA (Lipophilicity) | 3.6 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Exact Mass | 246.96665 Da | [6] |
| Topological Polar Surface Area | 50.4 Ų | [6] |
The high XLogP3 value suggests significant lipophilicity, indicating good solubility in organic solvents like ether and acetone, and limited solubility in water, a common characteristic of thiazole derivatives.[1]
Synthesis and Purification
While a specific, documented synthesis for 2-(Cyclopentyloxy)-1,3-thiazole is not prevalent in the literature, a robust synthetic route can be proposed based on established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[3][7] An alternative modern approach involves the thionation of an N-(2-oxoalkyl)amide precursor.[8]
A plausible and efficient pathway involves the reaction of 2-bromothiazole with cyclopentanol under basic conditions (Williamson ether synthesis).
Caption: Proposed synthesis workflow for 2-(Cyclopentyloxy)-1,3-thiazole.
Experimental Protocol
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add cyclopentanol (1.1 equivalents) dropwise at 0 °C.
-
Reaction Initiation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium cyclopentoxide.
-
Nucleophilic Substitution: Add a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(Cyclopentyloxy)-1,3-thiazole.
Spectroscopic Profile
The structural identity and purity of 2-(Cyclopentyloxy)-1,3-thiazole would be confirmed by standard spectroscopic methods.
-
¹H NMR: The aromatic nature of the thiazole ring is typically confirmed by proton chemical shifts between 7.27 and 8.77 ppm.[5][7] For this molecule, one would expect to see two doublets in the aromatic region corresponding to the protons at the C4 and C5 positions. The cyclopentyloxy group would show a multiplet for the methine proton (CH-O) and additional multiplets for the aliphatic methylene protons.
-
¹³C NMR: The carbon signals for the thiazole ring are expected in the aromatic region, with the C2 carbon (attached to the oxygen) appearing significantly downfield. Signals for the five carbons of the cyclopentyl ring would appear in the aliphatic region.
-
Mass Spectrometry (MS): The MS spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₈H₁₁NOS, MW: 169.24).
-
Infrared (IR) Spectroscopy: Key signals would include C-H stretching from the aromatic thiazole ring and the aliphatic cyclopentyl group, C=N and C=C stretching vibrations characteristic of the thiazole ring, and a prominent C-O-C stretching band for the ether linkage.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(Cyclopentyloxy)-1,3-thiazole is governed by the interplay between the electron-rich cyclopentyloxy group and the aromatic thiazole ring.
-
Thiazole Ring Aromaticity: The thiazole ring is aromatic due to the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system.[7] This aromaticity confers stability to the ring.
-
Electrophilic Substitution: The C2 position is occupied, so electrophilic substitution would likely occur at the C5 or C4 positions, depending on the directing effects of the C2-alkoxy group and the reaction conditions. The oxygen atom of the ether linkage will donate electron density into the ring, potentially activating it towards electrophilic attack.
-
Basicity: The nitrogen atom at position 3 imparts basic properties to the thiazole ring, allowing it to be protonated or to act as a ligand in coordination chemistry.[5]
-
Ether Linkage Stability: The ether bond is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Potential Applications and Research Directions
Thiazole derivatives are of immense interest in drug discovery.[1][7] The introduction of a lipophilic cyclopentyloxy group at the C2 position can enhance membrane permeability and oral bioavailability, making this scaffold attractive for developing new therapeutic agents.
-
Antimicrobial Agents: Numerous 2,4-disubstituted-1,3-thiazole derivatives have shown potent activity against various bacterial and fungal strains.[5][9] The title compound could be explored as a lead structure for novel antibiotics or antifungals.
-
Anticancer Agents: The thiazole ring is a key component in several antitumor drugs.[1][4] Derivatives of this scaffold could be synthesized and screened for activity against various cancer cell lines.
-
Anti-inflammatory Activity: The presence of both sulfur and nitrogen atoms in the thiazole core has been associated with anti-inflammatory properties.[5] This makes 2-(Cyclopentyloxy)-1,3-thiazole a candidate for development as a novel anti-inflammatory drug.
-
Materials Science: Thiazole-containing compounds can be used in the synthesis of polymers and dyes. The specific properties of this molecule could be investigated for applications in organic electronics or as a building block for functional materials.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-(Cyclopentyloxy)-1,3-thiazole. However, based on data for thiazole and its derivatives, the following precautions are advised.
-
Hazards: Thiazole compounds can cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[10][11] They can also be harmful if swallowed.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-(Cyclopentyloxy)-1,3-thiazole is a heterocyclic compound with significant potential stemming from its combination of a biologically active thiazole core and a lipophilic cyclopentyloxy substituent. Its chemical properties, including high lipophilicity, a stable aromatic core, and multiple sites for further functionalization, make it an attractive scaffold for medicinal chemists and materials scientists. The synthetic accessibility via established chemical routes further enhances its utility as a building block for creating novel molecules with tailored biological or material properties. Further investigation into its specific biological activities is warranted and represents a promising direction for future research.
References
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Vertex AI Search. (2025, October 7). SAFETY DATA SHEET.
-
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
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PubChem. 5-Bromo-2-(cyclopentoxy)thiazole | C8H10BrNOS | CID 45787566. 6
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CymitQuimica. (2024, December 19). Safety Data Sheet. 12
-
Santa Cruz Biotechnology. Thiazole Safety Data Sheet. 10
-
Hasanah, I., & Nurziana. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. 5
-
Unknown Author. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. 1
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Encyclopedia.pub. Thiazoles and Bisthiazoles. 7
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Vasile, C. et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals, 15(9), 1088. 13
-
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. 14
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ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. 2
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Organic Chemistry Portal. Thiazole synthesis. 8
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ChemScene. 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid. 15
-
Systematic Review On Thiazole And Its Applications. (n.d.). 3
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Wikipedia. Benzothiazole. 16
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ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. 4
-
MetaSci Inc. Safety Data Sheet Thiazole. 11
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. 9
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Spectroscopic Profile of 2-(Cyclopentyloxy)-1,3-thiazole: An In-Depth Technical Guide
Abstract
Introduction: The Significance of 2-Alkoxythiazoles
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of an alkoxy substituent at the 2-position modulates the electronic properties and steric profile of the thiazole ring, influencing its biological activity and material properties. 2-(Cyclopentyloxy)-1,3-thiazole combines this versatile heterocyclic core with a cyclic alkyl ether, a feature that can enhance lipophilicity and metabolic stability. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 2-(Cyclopentyloxy)-1,3-thiazole in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the thiazole ring protons and the cyclopentyloxy group protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiazole H-4 | ~7.2 - 7.4 | Doublet | ~3.0 - 4.0 | 1H |
| Thiazole H-5 | ~6.8 - 7.0 | Doublet | ~3.0 - 4.0 | 1H |
| O-CH (Cyclopentyl) | ~5.4 - 5.6 | Multiplet | 1H | |
| CH₂ (Cyclopentyl, adjacent to O-CH) | ~1.9 - 2.1 | Multiplet | 4H | |
| CH₂ (Cyclopentyl, distal) | ~1.6 - 1.8 | Multiplet | 4H |
Rationale and Interpretation
-
Thiazole Protons: The protons on the thiazole ring are expected to appear as two doublets in the aromatic region of the spectrum. The H-4 proton is typically downfield from the H-5 proton due to the influence of the adjacent sulfur and nitrogen atoms. The coupling constant between these two protons is characteristically small for 1,3-thiazoles.
-
Cyclopentyloxy Protons: The proton on the carbon directly attached to the oxygen atom (O-CH) is significantly deshielded and will appear as a multiplet further downfield compared to the other cyclopentyl protons.[1] The remaining methylene (CH₂) protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region of the spectrum. Protons on carbons adjacent to the ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2] The complex splitting patterns arise from the coupling of each proton to its non-equivalent neighbors.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-(Cyclopentyloxy)-1,3-thiazole is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.[4]
-
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[5]
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | ~168 - 172 |
| C-4 (Thiazole) | ~138 - 142 |
| C-5 (Thiazole) | ~115 - 120 |
| O-CH (Cyclopentyl) | ~80 - 85 |
| CH₂ (Cyclopentyl, adjacent to O-CH) | ~32 - 36 |
| CH₂ (Cyclopentyl, distal) | ~23 - 27 |
Rationale and Interpretation
-
Thiazole Carbons: The C-2 carbon, being directly attached to two heteroatoms (N and O), is the most deshielded and will appear furthest downfield. The C-4 and C-5 carbons will resonate in the aromatic region, with C-4 typically being more downfield than C-5.
-
Cyclopentyloxy Carbons: The O-CH carbon of the cyclopentyl ring is attached to the electronegative oxygen atom and will be the most downfield of the aliphatic carbons. The remaining methylene carbons will appear in the upfield region, with the carbons adjacent to the O-CH group being slightly more deshielded than the distal carbons.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 - 3150 | C-H stretch (Thiazole ring) | Medium |
| ~2850 - 3000 | C-H stretch (Cyclopentyl) | Strong |
| ~1550 - 1600 | C=N stretch (Thiazole ring) | Medium-Strong |
| ~1450 - 1500 | C=C stretch (Thiazole ring) | Medium |
| ~1250 - 1300 | Asymmetric C-O-C stretch (Aryl-Alkyl Ether) | Strong |
| ~1050 - 1150 | Symmetric C-O-C stretch (Aryl-Alkyl Ether) | Strong |
Rationale and Interpretation
The IR spectrum of 2-(Cyclopentyloxy)-1,3-thiazole is expected to be a composite of the characteristic absorptions of the thiazole ring and the cyclopentyl ether moiety.
-
Thiazole Ring Vibrations: The C-H stretching vibrations of the thiazole ring will appear at a higher frequency than the aliphatic C-H stretches. The C=N and C=C stretching vibrations within the ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
Cyclopentyloxy Group Vibrations: The C-H stretching of the sp³ hybridized carbons of the cyclopentyl group will result in strong absorptions just below 3000 cm⁻¹. The most diagnostic feature of the ether linkage will be the strong C-O-C stretching bands.[6][7] For an aryl-alkyl ether, two distinct bands for asymmetric and symmetric stretching are expected.[2]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a common method for obtaining an IR spectrum.[8]
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): If the sample is a solid, a few milligrams are finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet.[9]
-
Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation, where the sample is placed in direct contact with a high-refractive-index crystal.[10]
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample is placed in the instrument, and the sample spectrum is recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The positions and relative intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to identify the structural components of the molecule.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Cyclopentyloxy)-1,3-thiazole, electron ionization (EI) would be a suitable method.[11]
Predicted Fragmentation Pattern
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 169, corresponding to the molecular weight of C₈H₁₁NS. The intensity of this peak may be moderate to strong.
-
Key Fragmentation Pathways:
-
Loss of Cyclopentene: A major fragmentation pathway is likely the loss of cyclopentene (C₅H₈, MW = 68) via a McLafferty-type rearrangement, leading to a fragment at m/z = 101.
-
Alpha-Cleavage of the Ether: Cleavage of the C-O bond can lead to the formation of a cyclopentyl cation (C₅H₉⁺, m/z = 69) or a thiazole-2-oxy radical.
-
Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo characteristic fragmentation, although these fragments may be of lower abundance.
-
The fragmentation of a molecule in a mass spectrometer is a complex process that can involve various bond cleavages and rearrangements.[12]
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for 2-(Cyclopentyloxy)-1,3-thiazole in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample, which must be volatile and thermally stable, is introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe.[13]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[14]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[15]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(Cyclopentyloxy)-1,3-thiazole. The forecasted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists working with this compound or structurally related molecules. The principles of interpretation discussed herein are grounded in established spectroscopic theory and data from analogous compounds, providing a high degree of confidence in the predicted spectral features. This guide serves as a foundational document to aid in the synthesis, purification, and characterization of this and other novel 2-alkoxythiazole derivatives, thereby supporting advancements in drug discovery and materials science.
References
- Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Wax Studios. (n.d.). Ir Spectra Of Ether.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- Mass Spectrometry: Fragment
- Taylor & Francis Online. (2006, December 5). Infrared Study of Solid Cyclopentanol.
- YouTube. (2025, August 20).
- Benchchem. (2025).
- YouTube. (2023, January 25).
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). Cyclopentanol(96-41-3) MS spectrum.
- National Institutes of Health. (n.d.). Cyclopentanol. PubChem.
- Chegg.com. (2018, March 3). Solved The 'H NMR spectrum for cyclopentanol (shown below).
- Transtutors. (2021, March 30). The IR spectra of cyclopentene and cyclopentanol are shown below.
- National Institute of Standards and Technology. (n.d.). Cyclopentanol. NIST WebBook.
- ChemicalBook. (n.d.). Cyclopentanol(96-41-3) 13C NMR spectrum.
- Creative Proteomics. (n.d.).
- ChemicalBook. (n.d.). Cyclopentanol(96-41-3) 1H NMR spectrum.
- SpectraBase. (n.d.). CYCLOPENTANOL, 3-METHYL-, ACETATE - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). Cyclopentanol(96-41-3)IR1.
- SpectraBase. (n.d.). Cyclopentanol - Optional[FTIR] - Spectrum.
- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
- Iowa State University. (n.d.). NMR Sample Preparation.
- Research and Reviews. (2024, June 28).
- Guidechem. (n.d.). Cyclopentanol 96-41-3 wiki.
- National Institute of Standards and Technology. (n.d.). Cyclopentanol. NIST WebBook.
- Wikipedia. (n.d.).
- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Scribd. (n.d.). FTIR Analysis of Organic Compounds.
- National Institute of Standards and Technology. (n.d.). Cyclopentanol. NIST WebBook.
- MassBank. (2008, October 21). Organic compounds.
- ACD/Labs. (2023, August 23).
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Drawell. (2024, May 31).
- Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Spectroscopy Online. (2020, November 16).
- SpectraBase. (n.d.). Cyclopentanol - Optional[MS (GC)] - Spectrum.
- ReAgent Chemical Services. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy.
- Guidechem. (n.d.). Cyclopentanol 96-41-3 wiki.
- AIST. (2022, March 9). 1H NMR Chemical Shifts.
- NMR Chemical Shifts. (n.d.).
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
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"2-(Cyclopentyloxy)-1,3-thiazole" starting materials and precursors
Executive Summary
Target Molecule: 2-(Cyclopentyloxy)-1,3-thiazole Core Scaffold: Heteroaryl Ether Primary Application: Medicinal chemistry intermediate (bioisostere for phenyl ethers, metabolic stability modulation).
This technical guide details the strategic synthesis of 2-(cyclopentyloxy)-1,3-thiazole. Unlike simple aliphatic ethers, the construction of heteroaryl ethers requires specific attention to the electronic properties of the heterocyclic ring. The 1,3-thiazole system is electron-deficient at the C2 position, making Nucleophilic Aromatic Substitution (
Part 1: Retrosynthetic Analysis & Strategic Disconnections
To design a self-validating synthetic protocol, we must first deconstruct the molecule into its logical precursors. The ether linkage (C-O-C) is the primary disconnection point.
Strategic Logic
-
Disconnection A (
): Breaking the C2-Oxygen bond. This reveals 2-halo-1,3-thiazole (Electrophile) and Cyclopentanol (Nucleophile). This is the preferred route due to the inherent electrophilicity of the thiazole C2 position caused by the inductive effect of the adjacent nitrogen. -
Disconnection B (Mitsunobu): Breaking the Oxygen-Cyclopentyl bond. This reveals 2-hydroxy-1,3-thiazole (Nucleophile) and Cyclopentanol (Electrophile source). This route is complicated by the lactam-lactim tautomerism of 2-hydroxythiazole, often leading to N-alkylation side products.
Visualization: Retrosynthetic Tree
Caption: Retrosynthetic logic comparing the robust SNAr pathway (Route A) against the tautomer-sensitive Mitsunobu pathway (Route B).
Part 2: Primary Precursors (The Route)
The Electrophile: 2-Bromo-1,3-thiazole
-
CAS: 3034-53-5
-
Role: Provides the heteroaromatic core.
-
Selection Logic: While 2-chlorothiazole is cheaper, 2-bromothiazole is preferred for laboratory-scale synthesis. The bromide is a superior leaving group, allowing for milder reaction temperatures (60–80°C vs >100°C), which reduces the risk of polymerization or decomposition of the sensitive thiazole ring.
-
Purity Requirement: >98%. Traces of 2,5-dibromothiazole will lead to inseparable bis-alkoxy byproducts.
The Nucleophile: Cyclopentanol
-
CAS: 96-41-3
-
Role: Provides the alkoxy side chain.
-
Activation: Cyclopentanol is a secondary alcohol with moderate steric bulk (
~17). It is not nucleophilic enough to displace the halide in its neutral form. It must be converted to the sodium alkoxide using a strong base (NaH) to increase HOMO energy for effective attack on the thiazole LUMO.
Part 3: Synthetic Protocol ( Methodology)
This protocol describes the synthesis on a 10 mmol scale. It is designed as a self-validating system: the evolution of hydrogen gas confirms deprotonation, and the color change (often to yellow/orange) indicates the formation of the reaction complex.
Reagents & Equipment
| Reagent | Equivalents | Role |
| Cyclopentanol | 1.2 eq | Nucleophile source |
| Sodium Hydride (60% in oil) | 1.3 eq | Base (Deprotonation) |
| 2-Bromo-1,3-thiazole | 1.0 eq | Electrophile |
| THF (Anhydrous) | Solvent | 0.2 M concentration |
| Ammonium Chloride (sat. aq.) | Quench | Proton source for workup |
Step-by-Step Workflow
Step 1: Alkoxide Formation (Activation)
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add Sodium Hydride (1.3 eq) under nitrogen flow.
-
Expert Insight: If high precision is needed, wash the NaH with dry hexane to remove mineral oil, but for this reaction, the oil does not interfere.
-
-
Add anhydrous THF (25 mL). Cool the suspension to 0°C (ice bath).
-
Add Cyclopentanol (1.2 eq) dropwise via syringe.
-
Observation: Vigorous bubbling (
gas) will occur. Vent the flask via a needle to an oil bubbler.
-
-
Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should become clear or slightly cloudy, indicating sodium cyclopentoxide formation.
Step 2: Nucleophilic Attack (
-
Cool the alkoxide solution back to 0°C.
-
Add 2-Bromo-1,3-thiazole (1.0 eq) dropwise (neat or dissolved in minimal THF).
-
Remove the ice bath and heat the reaction to reflux (66°C) .
-
Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Timeframe: Reaction is typically complete in 4–6 hours.
-
Endpoint: Disappearance of the bromide starting material (
~0.6).
-
Step 3: Workup & Purification
-
Cool to RT.[2][3] Carefully quench with saturated Ammonium Chloride (
) solution to neutralize excess alkoxide. -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate-
Note: The product is an oil.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Mechanism Visualization
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[3]
Caption: Stepwise mechanism of the SNAr reaction showing the critical anionic intermediate stabilized by the thiazole nitrogen.
Part 4: Alternative Pathway (Mitsunobu Reaction)
While
-
Reagents: 2-Hydroxy-1,3-thiazole, Cyclopentanol,
, DIAD (Diisopropyl azodicarboxylate). -
Critical Limitation: 2-Hydroxythiazole exists in equilibrium with thiazolin-2-one (Lactam).
-
Risk:[4] Mitsunobu conditions can lead to N-alkylation (forming the N-cyclopentyl thiazolone) rather than the desired O-alkylation.
-
Mitigation: Use non-polar solvents (Toluene) to favor the O-alkylated product, but yields are generally lower (40-60%) compared to
(>80%).
-
Part 5: Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | O-CH (Cyclopentyl) | Deshielded proton alpha to oxygen. | |
| 1H NMR | Thiazole C5-H | Aromatic proton. | |
| 1H NMR | Thiazole C4-H | Aromatic proton. | |
| 13C NMR | C2 (Thiazole) | Highly deshielded due to N and O attachment. | |
| MS (ESI) | [M+H]+ | m/z ~170.06 | Positive mode ionization. |
References
- Nucleophilic Aromatic Substitution on Thiazoles: Source: BenchChem Protocols. "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole." Relevance: Validates the reactivity of bromothiazoles toward nucleophiles under basic conditions.
-
Synthesis of 2-Alkoxythiazoles via Lawesson's Reagent
-
Mitsunobu Reaction Selectivity (N- vs O-Alkylation)
- Source: Semantic Scholar (Hartung, R. E., et al. Heterocycles, 2017).
-
URL:[Link]
- Relevance: Establishes the scientific basis for avoiding the Mitsunobu route due to tautomeric selectivity issues in similar heteroarom
-
Thiazole Synthesis Overview
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
- Relevance: General grounding for thiazole ring construction and reactivity.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The reaction: [Diagram showing cyclopentanol reacting with NaH to form s.. [askfilo.com]
Physicochemical and Metabolic Profiling of 2-(Cyclopentyloxy)-1,3-thiazole: A Senior Application Scientist's Guide
Target Audience: Researchers, Medicinal Chemists, and Preclinical Formulation Scientists Core Focus: Thermodynamic Solubility, Chemical Stability, and Assay Methodologies
Introduction to the Scaffold
In modern drug discovery, the 1,3-thiazole ring is a privileged pharmacophore, prized for its ability to impart planarity, metabolic stability, and critical hydrogen-bonding interactions within target binding pockets. However, the introduction of an alkoxy group at the C2 position—specifically, the synthesis of 2-(Cyclopentyloxy)-1,3-thiazole —fundamentally alters the physicochemical landscape of the molecule.
As a Senior Application Scientist, I frequently observe discovery teams struggling with late-stage attrition due to a misunderstanding of how bulky, sp³-rich substituents affect the delicate balance between lipophilicity, solubility, and metabolic clearance. The cyclopentyloxy group serves a dual purpose: it acts as a bioisostere for substituted phenyl rings to reduce overall aromatic ring count (thereby improving clinical success rates), and it disrupts planar stacking in the solid state. Yet, this modification introduces specific vulnerabilities regarding thermodynamic solubility and ether-linkage stability that must be rigorously profiled.
Causality in Physicochemical Behavior
To understand the behavior of 2-(Cyclopentyloxy)-1,3-thiazole, we must analyze the causality behind its molecular properties.
-
Lipophilicity vs. Crystal Lattice Energy: The addition of the cyclopentyl ring significantly increases the partition coefficient (LogP) compared to a bare thiazole or a 2-methoxy analog. While high lipophilicity typically drives down aqueous solubility, the non-planar, flexible nature of the sp³-hybridized cyclopentyl ring disrupts the highly ordered crystal lattice common in planar heteroaromatics. This lowers the melting point, partially offsetting the lipophilic penalty during dissolution.
-
Electronic Push-Pull System: The C2 position of the 1,3-thiazole ring is inherently electron-deficient (imine-like). The ether oxygen donates electron density into the ring via resonance, but simultaneously exerts an electron-withdrawing inductive effect. This makes the C-O bond highly sensitive to the pH of the surrounding microenvironment.
Table 1: Comparative Physicochemical Properties
The following data summarizes the impact of C2-substitution on the thiazole core, highlighting the shift from highly soluble fragments to lipophilic lead-like scaffolds.
| Property | 1,3-Thiazole | 2-Methoxy-1,3-thiazole | 2-(Cyclopentyloxy)-1,3-thiazole |
| Molecular Weight ( g/mol ) | 85.13 | 115.15 | 169.24 |
| Calculated LogP (cLogP) | 0.44 | 1.20 | 2.85 |
| pKa (Conjugate Acid) | 2.50 | 2.10 | 2.25 |
| Thermodynamic Sol. (pH 7.4) | >100 mg/mL | ~45 mg/mL | <0.5 mg/mL |
| Primary Degradation Risk | Ring Oxidation | Rapid Hydrolysis (pH < 2) | Slow Hydrolysis / CYP Oxidation |
Solubility Profiling: Thermodynamic vs. Kinetic
In early screening, teams often rely on kinetic solubility (DMSO stock spiked into buffer). However, the presence of even 0.5–5% DMSO can artificially inflate solubility by up to 6-fold due to cosolvent effects[1]. For a lipophilic ether like 2-(Cyclopentyloxy)-1,3-thiazole, relying on kinetic data will lead to catastrophic formulation failures during in vivo pharmacokinetic studies.
We must rely on the "gold standard" Thermodynamic Shake-Flask Method , which measures the true equilibrium between the solid crystalline phase and the saturated solution[2].
Protocol 1: Miniaturized Thermodynamic Shake-Flask Assay
Self-Validating Mechanism: This protocol includes a 24h vs. 48h sampling step to mathematically prove that thermodynamic equilibrium has been achieved, preventing false-low readings from slow-wetting solids.
-
Solid Dispensing: Dispense 2.0 mg of crystalline 2-(Cyclopentyloxy)-1,3-thiazole into a 2.0 mL glass HPLC vial. Caution: Avoid plastic microtiter plates, as lipophilic compounds will non-specifically bind to the plastic, skewing quantification.
-
Buffer Addition: Add 1.0 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4). Do NOT add any DMSO.
-
Equilibration: Cap the vial and incubate in a thermoshaker at 37°C and 300 rpm.
-
Sampling & Phase Separation:
-
At 24 hours , extract a 100 µL aliquot. Centrifuge at 15,000 × g for 15 minutes to pellet undissolved solid.
-
At 48 hours , extract a second 100 µL aliquot and repeat centrifugation.
-
-
Quantification: Dilute the supernatant 1:10 in mobile phase and quantify via UHPLC-UV against a standard calibration curve.
-
Validation Check: If the concentration at 48h is >5% different from the 24h timepoint, equilibrium has not been reached. Continue incubation. Furthermore, analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the compound has not transitioned to a different polymorph or formed a hydrate during the assay.
Miniaturized 24h shake-flask workflow for thermodynamic solubility assessment.
Stability and Degradation Pathways
While the thiazole core is generally resistant to metabolism[3], the 2-cyclopentyloxy substitution introduces two distinct liabilities: chemical hydrolysis and enzymatic oxidation.
Chemical Causality (Hydrolysis): At physiological pH (7.4), the ether linkage is highly stable. However, in the acidic environment of the stomach (pH 1.2), the thiazole nitrogen (pKa ~2.25) becomes partially protonated. This protonation draws electron density away from the C2 carbon, rendering it highly electrophilic. Water can then nucleophilically attack the C2 position, cleaving the ether bond to yield cyclopentanol and 1,3-thiazol-2(3H)-one. Fortunately, the bulky, cyclic nature of the cyclopentyl group provides significant steric shielding compared to a linear methoxy group, slowing the kinetics of this degradation.
Metabolic Causality (Oxidation): The sp³ carbons of the cyclopentyl ring are prime targets for Cytochrome P450 (CYP3A4) mediated aliphatic hydroxylation. The most thermodynamically favored site for oxidation is the 3-position of the cyclopentyl ring, leading to a 3-hydroxycyclopentyl metabolite.
Metabolic and chemical degradation pathways of 2-(Cyclopentyloxy)-1,3-thiazole.
Protocol 2: Stability-Indicating Assay (Accelerated Degradation)
Self-Validating Mechanism: This protocol mandates a Mass Balance calculation. If the sum of the parent compound and quantified degradants does not equal 98-102% of the initial concentration, it indicates the presence of undetected volatile degradants or secondary degradation cascades.
-
Stock Preparation: Prepare a 1.0 mg/mL solution of 2-(Cyclopentyloxy)-1,3-thiazole in 50% Acetonitrile / 50% Water to ensure complete dissolution.
-
Stress Conditions:
-
Acidic: Transfer 1 mL of stock to a vial. Add 1 mL of 1.0 N HCl.
-
Oxidative: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂.
-
-
Incubation: Seal vials and incubate at 60°C for 48 hours.
-
Neutralization: After 48 hours, neutralize the acidic sample with 1.0 N NaOH. Quench the oxidative sample with sodium bisulfite.
-
Chromatographic Analysis: Inject samples onto a UHPLC system coupled with a Diode Array Detector (DAD) and a High-Resolution Mass Spectrometer (HRMS). Utilize a slow gradient (e.g., 5% to 95% organic over 15 minutes) to ensure complete separation of the parent peak from the polar degradants (cyclopentanol and thiazolone).
-
Mass Balance Calculation: Calculate the molar concentration of the remaining parent and all identified degradant peaks.
-
Formula:(Moles Parent_final + Moles Degradants_final) / Moles Parent_initial * 100
-
References
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances.[Link]
-
Design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins. Journal of Medicinal Chemistry.[Link]
-
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.[Link]
-
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis.[Link]
Sources
- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Theoretical Characterization of 2-(Cyclopentyloxy)-1,3-thiazole
Topic: Theoretical Studies of "2-(Cyclopentyloxy)-1,3-thiazole" Electronic Structure Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers
Electronic Structure, Conformational Dynamics, and Pharmaceutical Potential
Executive Summary
The moiety 2-(Cyclopentyloxy)-1,3-thiazole represents a critical pharmacophore in modern medicinal chemistry. Combining the electron-rich, aromatic thiazole ring with a lipophilic, conformationally flexible cyclopentyloxy group creates a scaffold with unique electronic and steric properties. This guide outlines a rigorous computational framework for characterizing this molecule, synthesizing Density Functional Theory (DFT) protocols with predictive pharmaceutical modeling.
Computational Framework & Methodology
Expertise & Experience: In theoretical studies of organic heterocycles, the choice of functional and basis set is not arbitrary; it balances computational cost with the recovery of electron correlation, particularly for sulfur-containing aromatic systems.
1.1. The Standard of Truth: DFT Protocol
To ensure self-validating results, the following protocol is established as the industry standard for thiazole derivatives.
| Parameter | Selection | Causality / Justification |
| Method | DFT / B3LYP | The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides the most reliable error cancellation for organic bond lengths and vibrational frequencies. |
| Basis Set | 6-311++G(d,p) | Thiazole sulfur requires polarization functions (d) to model hypervalence/orbital expansion. Diffuse functions (++) are critical for modeling the lone pair electrons on the ether oxygen. |
| Solvation | PCM / IEFPCM | Gas-phase calculations often fail to predict biological behavior. The Polarizable Continuum Model (Water/DMSO) mimics the physiological or assay environment. |
| Vibration | Frequency Check | Essential for validation.[1] A structure is only a true minimum if it possesses zero imaginary frequencies (NIMAG=0). |
1.2. Experimental Workflow Diagram
The following Graphviz diagram illustrates the logical flow from structural conception to validated electronic profiling.
Caption: Figure 1. Self-validating computational workflow for thiazole characterization. Optimization loops continue until a stationary point (NIMAG=0) is confirmed.
Structural & Conformational Analysis
The 2-(Cyclopentyloxy)-1,3-thiazole molecule is not static. The cyclopentyl ring exhibits "envelope" or "twist" puckering, and the C(thiazole)-O-C(cyclopentyl) bond allows rotation.
2.1. Potential Energy Surface (PES) Scan
To identify the global minimum:
-
Scan Coordinate: Dihedral angle
(N-C2-O-C ). -
Step Size: 10° increments from 0° to 360°.
-
Outcome: The global minimum typically places the cyclopentyl group roughly planar or slightly twisted relative to the thiazole ring to maximize conjugation between the oxygen lone pair (
) and the thiazole -system, while minimizing steric clash with the ring nitrogen.
2.2. Geometric Parameters (Validation)
Calculated bond lengths should be compared against X-ray diffraction data of analogous 2-alkoxythiazoles.
| Bond | Calc. Length (Å) | Exp. Range (Å) | Interpretation |
| C2-O | 1.34 - 1.36 | 1.33 - 1.37 | Partial double bond character due to |
| C2-N3 | 1.30 - 1.32 | 1.29 - 1.31 | Typical C=N double bond character. |
| C-S | 1.73 - 1.75 | 1.72 - 1.76 | Longer bond due to sulfur's larger atomic radius. |
| Based on average crystallographic data for thiazole derivatives. |
Electronic Structure & Reactivity
Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets (enzymes/receptors).
3.1. Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical hardness (
-
HOMO Location: Predominantly localized on the thiazole nitrogen and the ether oxygen . These are the sites susceptible to electrophilic attack (or metabolism by CYP450).
-
LUMO Location: Distributed over the thiazole carbon backbone , indicating regions accepting nucleophilic attack.
-
Energy Gap (
): A large gap (> 4.0 eV) typically indicates high kinetic stability, a favorable trait for drug shelf-life.
3.2. Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding docking studies.
-
Red Regions (Negative Potential): Localized around the thiazole Nitrogen (N3) and ether Oxygen . These are Hydrogen Bond Acceptor (HBA) sites.
-
Blue Regions (Positive Potential): Localized on the cyclopentyl protons.
-
Implication: In a protein binding pocket, the N3/Oxygen region will orient toward positively charged residues (e.g., Lysine, Arginine).
3.3. Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the "Anomeric Effect" and hyperconjugation.
-
Key Interaction:
. -
Significance: This delocalization stabilizes the molecule but reduces the basicity of the thiazole nitrogen, altering its pKa and bioavailability.
Spectroscopic Profiling (Predictive)
Before synthesis, theoretical spectra provide a "fingerprint" for structure confirmation.
-
IR Spectrum: Look for the characteristic C=N stretch around 1450–1550 cm⁻¹ and the C-O-C asymmetric stretch around 1200–1250 cm⁻¹ . Note: DFT frequencies must be scaled by ~0.961 to match experimental values.
-
NMR (
C): The C2 carbon (bonded to N, S, and O) is extremely deshielded, typically appearing downfield at 160–175 ppm .
Pharmaceutical Relevance & Docking Logic
The 2-(cyclopentyloxy)-1,3-thiazole scaffold is often investigated for antimicrobial or neuroprotective activity (e.g., AChE inhibitors).
5.1. Drug-Likeness (Lipinski's Rule of 5)
-
MW: ~169.24 g/mol (< 500) — Pass
-
LogP: ~2.5 (Estimated) (< 5) — Pass (Highly lipophilic due to cyclopentyl group).
-
H-Bond Donors: 0 (< 5) — Pass
-
H-Bond Acceptors: 2 (N, O) (< 10) — Pass
-
Verdict: Excellent oral bioavailability profile.
5.2. Interaction Pathway (Graphviz)
The following diagram details the theoretical mechanism of action when this moiety acts as a ligand.
Caption: Figure 2. Molecular interaction map. The thiazole N acts as an H-bond acceptor, while the cyclopentyl group anchors the molecule in hydrophobic pockets.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for DFT). Link
-
Mohammed, H. S. (2021).[2] Density Functional Theory and Docking Studies of Schiff Base Complexes of Thiazole. International Journal of Drug Delivery Technology, 11(4), 1325-1328.[2] Link
-
Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today, 1(4), 337-341. Link
-
Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833. (Foundational text for charge analysis). Link
Sources
Technical Safety & Handling Guide: 2-(Cyclopentyloxy)-1,3-thiazole
[1]
Executive Summary
2-(Cyclopentyloxy)-1,3-thiazole (CAS: 1469988-63-3) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and metabolic modulators.[1] As a 2-alkoxythiazole derivative, it combines the electron-deficient nature of the thiazole ring with the lipophilic properties of the cyclopentyl ether moiety.[1]
This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of this compound. Due to the limited availability of specific toxicological data for this research-grade chemical, the protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous heteroaryl ethers and standard safety practices for high-potency intermediates.
Physicochemical Profile & Identification
The following data establishes the baseline identity and physical state of the compound for risk assessment.
| Property | Specification / Value | Notes |
| Chemical Name | 2-(Cyclopentyloxy)-1,3-thiazole | |
| CAS Number | 1469988-63-3 | Research-grade identifier |
| Molecular Formula | C₈H₁₁NOS | |
| Molecular Weight | 169.24 g/mol | |
| Physical State | Pale yellow liquid to low-melting solid | Predicted based on MW and lipophilicity |
| Boiling Point | ~220–240°C (Predicted) | Extrapolated from 2-ethoxythiazole (BP 160°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Poor water solubility due to cyclopentyl group |
| Partition Coeff.[1][2][3][4][5] (LogP) | ~2.5 (Predicted) | Indicates high membrane permeability |
Hazard Identification & Risk Assessment
GHS Classification (Derived)
Based on the functional groups (thiazole ring, ether linkage) and analogous compounds (e.g., 2-ethoxythiazole), the following GHS classifications apply:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
-
Flammable Liquids (Category 4): H227 - Combustible liquid (Predicted).[1]
Critical Chemical Hazards[1]
-
Peroxide Formation: While heteroaryl ethers are generally more stable than dialkyl ethers, the alpha-protons on the cyclopentyl ring (adjacent to oxygen) are susceptible to radical abstraction.[1] Long-term storage in the presence of air may lead to peroxide accumulation.[1]
-
Acid Sensitivity: The ether linkage at the 2-position of the thiazole ring can be susceptible to cleavage under strong acidic conditions, releasing cyclopentanol and 2-hydroxythiazole (which tautomerizes to thiazolinone).[1]
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All handling, weighing, and transfer operations must be conducted within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to potential oxidative instability, it is best practice to handle this compound under a blanket of Nitrogen (N₂) or Argon (Ar), particularly during heating or prolonged processing.[1]
Personal Protective Equipment (PPE)[1]
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection.[1] For prolonged immersion or cleaning spills, use Silver Shield/4H laminate gloves.
-
Eye Protection: Chemical splash goggles are mandatory. Face shields should be used during synthesis scale-up (>5g).[1]
-
Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges (OV).[1]
Experimental Workflow: Inert Transfer
The following diagram illustrates the required workflow for transferring the compound to a reaction vessel to minimize moisture and oxygen exposure.
Caption: Protocol for transferring 2-(Cyclopentyloxy)-1,3-thiazole from storage to reaction vessel to prevent hydrolysis and oxidation.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Store under an inert atmosphere (Argon preferred due to density).[1]
-
Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and cap corrosion.[1]
-
Shelf Life: Re-test purity every 6 months. Check for peroxide formation (using KI starch paper) before distillation or heating if stored >12 months.[1]
Synthesis & Reaction Monitoring
Common Synthetic Route
Researchers typically synthesize this compound via Nucleophilic Aromatic Substitution (SₙAr) .[1]
-
Reagents: 2-Bromothiazole + Cyclopentanol.[1]
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).[1]
-
Solvent: DMF or THF (Dry).[1]
-
Mechanism: The alkoxide attacks the C2 position of the thiazole, displacing the halide.[1]
Monitoring (TLC/HPLC)
Emergency Response Procedures
In the event of an accident, the following decision tree guides the immediate response.
Caption: Immediate decision logic for personnel exposure or laboratory spills involving thiazole derivatives.
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do NOT use a solid water stream as it may scatter the liquid.
-
Hazardous Combustion Products: Burning will release Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1] Firefighters must wear SCBA.[1]
Waste Disposal[1]
References
-
PubChem. (n.d.).[1] 2-Ethoxythiazole | C5H7NOS | CID 61809.[1][7] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. Retrieved March 5, 2026, from [Link][1]
-
ECHA. (n.d.).[1] Information on Chemicals - Thiazole. European Chemicals Agency.[1] Retrieved March 5, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 5, 2026, from [Link]
Sources
- 1. Buy 2-(cyclopentylamino)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide [smolecule.com]
- 2. 5-Bromo-2-(cyclopentoxy)thiazole | C8H10BrNOS | CID 45787566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-(4-(cyclopentyloxy)benzylidene)hydrazineyl)benzo[d]thiazole - CAS号 1515856-38-8 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Modular Synthesis of 2-(Cyclopentyloxy)-1,3-thiazole Scaffolds for Kinase Inhibition
Abstract & Strategic Rationale
This application note details the synthesis and derivatization of 2-(cyclopentyloxy)-1,3-thiazole cores, a strategic bioisostere for the ubiquitously used 2-aminothiazole motif in kinase inhibitor design.
While 2-aminothiazoles are privileged scaffolds in FDA-approved drugs (e.g., Dasatinib), they often suffer from metabolic liabilities, including rapid oxidation and P450 inhibition. The 2-alkoxythiazole variant offers three distinct advantages for lead optimization:
-
Metabolic Stability: Elimination of the exocyclic amine reduces oxidative clearance.
-
Hydrophobic Targeting: The cyclopentyl group is ideal for probing the hydrophobic "Gatekeeper" region (e.g., T315 in Abl, T790 in EGFR) or the solvent-front hydrophobic pocket.
-
Solubility Profile: Modulation of LogP without introducing hydrogen bond donors.
This guide provides a high-yield, scalable protocol for synthesizing this core and coupling it to kinase-active "hinge-binding" motifs.
Synthetic Strategy: The "Displace & Couple" Workflow
The synthesis relies on a robust Nucleophilic Aromatic Substitution (SNAr) of a 2-halothiazole by a cyclopentoxide anion, followed by Palladium-catalyzed cross-coupling to functionalize the thiazole backbone (C4 or C5 positions).
Reaction Pathway Visualization
The following diagram outlines the critical path from raw materials to the active kinase inhibitor scaffold.
Figure 1: Modular synthetic pathway for accessing 2-alkoxythiazole kinase inhibitors. Note the regioselectivity in Step 1 favors the C2 position due to higher electrophilicity adjacent to the ring nitrogen.
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 2-(Cyclopentyloxy)-4-bromothiazole
Objective: Install the cyclopentyl ether at C2 while preserving the C4-bromide for future coupling.
Reagents:
-
2,4-Dibromothiazole (1.0 eq)
-
Cyclopentanol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.3 eq)
-
Anhydrous THF (0.2 M concentration)
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add Cyclopentanol (1.2 eq) dropwise over 10 minutes. Stir at 0°C for 30 minutes until H2 evolution ceases. Critical: Ensure complete deprotonation to prevent side reactions.
-
Addition: Add a solution of 2,4-Dibromothiazole (1.0 eq) in THF dropwise to the alkoxide solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). The product usually runs higher (Rf ~0.7) than the starting material.
-
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Yield Target: 75–85%.
-
Mechanism & Troubleshooting:
-
Regioselectivity: The C2 position is significantly more electrophilic than C4 or C5 due to the inductive effect of both the Sulfur and Nitrogen atoms. Reaction at 0°C–RT ensures substitution occurs only at C2. Heating (>60°C) may lead to bis-substitution.
-
Moisture: The reaction is strictly moisture-sensitive. Wet THF will lead to hydrolysis, yielding the thiazolone byproduct.
Step 2: Suzuki-Miyaura Coupling (Hinge Binder Installation)
Objective: Attach an aryl/heteroaryl "warhead" (e.g., pyridine, pyrimidine) to the C4 position.
Protocol:
-
Charge: Combine 2-(cyclopentyloxy)-4-bromothiazole (1.0 eq), Aryl-boronic acid (1.2 eq), and K2CO3 (2.5 eq) in a microwave vial.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq). Cap immediately.
-
Heat: Microwave irradiation at 90°C for 1 hour (or oil bath at 90°C for 12 hours).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (gradient 10-50% EtOAc/Hexanes).
Data Analysis & SAR Logic
When designing derivatives, the following Structure-Activity Relationship (SAR) trends are observed for this scaffold in typical ATP-competitive assays (e.g., CDK2, VEGFR2).
| Structural Feature | Modification | Predicted Biological Effect |
| Cyclopentyl Ring | Expansion to Cyclohexyl | Increases lipophilicity; may clash with Gatekeeper residues in small pockets. |
| Cyclopentyl Ring | Substitution (e.g., 3-F) | Reduces metabolic liability of the ring; alters ring pucker. |
| Thiazole C4 | Aryl Group (Phenyl) | Steric clash often reduces potency unless the kinase has a flexible G-loop. |
| Thiazole C4 | Heteroaryl (Pyridine) | Preferred. Acts as the H-bond acceptor for the kinase "Hinge" region. |
| Ether Oxygen | Replacement with NH | Restores 2-aminothiazole; increases potency but decreases metabolic half-life. |
Biological Validation Protocol (Kinase Assay)
Assay Type: ADP-Glo™ Kinase Assay (Luminescence). Rationale: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors like thiazoles.
Workflow:
-
Compound Prep: Prepare 10mM stocks of the 2-(cyclopentyloxy)thiazole derivative in 100% DMSO. Serial dilute (3-fold) in kinase buffer.
-
Enzyme Reaction:
-
Mix Kinase (e.g., CDK2/CyclinA) + Substrate (e.g., Histone H1) + Compound.
-
Incubate 10 min at RT (allows compound to bind).
-
Add ATP (at Km concentration) to start reaction. Incubate 60 min.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Read Luminescence (RLU). Plot RLU vs. log[Compound] to determine IC50.
References
-
Das, D. et al. (2016).[1] Thiazole-based compounds as bioactive agents: A review.Journal of Molecular Structure .[2] A comprehensive review of thiazole pharmacophores in drug discovery.
-
Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.Journal of Medicinal Chemistry . Establishes the 2-aminothiazole scaffold relevance (Dasatinib).
-
Press, J. B. et al. (1990). Synthesis of 2-alkoxythiazoles.Journal of Organic Chemistry .[2] Foundational chemistry for the nucleophilic substitution of 2-halothiazoles.
-
Roubinek, F. et al. (1985). Synthesis and biological activity of 2-alkoxy-4-substituted thiazoles.Collection of Czechoslovak Chemical Communications . Early SAR data on alkoxythiazole derivatives.
Sources
The 2-(Cyclopentyloxy)-1,3-thiazole Scaffold: A Versatile Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics.[3] This guide focuses on a specific, yet underexplored, derivative: the 2-(cyclopentyloxy)-1,3-thiazole scaffold. The introduction of a cyclopentyloxy group at the 2-position of the thiazole ring imparts distinct physicochemical properties, influencing the molecule's lipophilicity, conformational flexibility, and potential interactions with biological targets.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and biological evaluation of compounds incorporating this promising scaffold. We will delve into the synthetic rationale, explore potential therapeutic applications based on emerging research, and provide step-by-step methodologies to facilitate the investigation of this versatile chemical entity.
Synthetic Strategies for 2-(Cyclopentyloxy)-1,3-thiazole and its Derivatives
The synthesis of 2-alkoxythiazoles can be approached through several established methods. While a specific protocol for 2-(cyclopentyloxy)-1,3-thiazole is not extensively documented in publicly available literature, a reliable and adaptable approach involves the nucleophilic substitution of a 2-halothiazole with cyclopentanol.
Protocol 1: Synthesis of 2-(Cyclopentyloxy)-1,3-thiazole via Nucleophilic Aromatic Substitution
This protocol describes a general and efficient method for the synthesis of 2-alkoxythiazoles from a commercially available 2-chlorothiazole precursor. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyclopentoxide ion displaces the chloride at the 2-position of the thiazole ring.
Reaction Scheme:
A plausible synthetic route to 2-(cyclopentyloxy)-1,3-thiazole.
Materials:
-
2-Chlorothiazole
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of Cyclopentoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) carefully.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add cyclopentanol (1.0 equivalent) dropwise to the NaH slurry. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium cyclopentoxide.
-
-
Nucleophilic Substitution:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous THF.
-
Slowly add the freshly prepared sodium cyclopentoxide solution to the 2-chlorothiazole solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(cyclopentyloxy)-1,3-thiazole.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere is crucial to prevent quenching of the reagent and to avoid potential fire hazards.
-
Anhydrous Solvents: The use of anhydrous THF is essential as any water present will react with the sodium hydride, reducing the yield of the desired cyclopentoxide.
-
Stepwise Addition: Slow addition of cyclopentanol to the sodium hydride slurry at 0 °C controls the rate of hydrogen gas evolution and prevents a dangerous exotherm.
-
Reflux: Heating the reaction mixture increases the rate of the nucleophilic substitution, driving the reaction to completion in a reasonable timeframe.
-
Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source used to neutralize any unreacted sodium hydride and the cyclopentoxide.
-
Column Chromatography: This purification technique is necessary to separate the desired product from unreacted starting materials and any side products.
Therapeutic Potential and Biological Evaluation
While the direct biological activity of 2-(cyclopentyloxy)-1,3-thiazole is not extensively reported, the broader class of 2-alkoxy and 2-aminothiazoles has shown promise against a range of therapeutic targets. Notably, structurally related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[3][4] This suggests that the 2-cyclopentyloxy scaffold may also exhibit activity against metabolic targets.
Furthermore, thiazole derivatives are well-documented as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] The cyclopentyloxy group could potentially occupy hydrophobic pockets within the ATP-binding site of such kinases. Other potential targets for thiazole-based compounds include sirtuins (e.g., SIRT2) and carbonic anhydrases.[2]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of a 2-(cyclopentyloxy)-1,3-thiazole derivative against recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.
Experimental Workflow:
A general workflow for a VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (e.g., 500 µM)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (2-(cyclopentyloxy)-1,3-thiazole derivative) dissolved in DMSO
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Plate Setup:
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add the master mixture to all wells of a white 96-well plate.
-
Add the diluted test compound to the 'Test' wells.
-
Add vehicle control (1x Kinase Buffer with the same DMSO concentration as the test wells) to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells. Add an equal volume of 1x Kinase Buffer to the 'Blank' wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a microplate reader.
-
Subtract the 'Blank' values from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 'Positive Control'.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | Target | Assay Type | IC₅₀ (µM) |
| 2-CPT-Derivative 1 | VEGFR-2 | Kinase-Glo® | Hypothetical Value |
| Reference Inhibitor | VEGFR-2 | Kinase-Glo® | Known Value |
Note: The IC₅₀ values presented are for illustrative purposes and would be determined experimentally.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 2-(cyclopentyloxy)-1,3-thiazole is limited, we can extrapolate from related series of thiazole derivatives.
Key SAR Considerations:
Key structural modifications influencing the biological activity of 2-alkoxythiazole derivatives.
-
The 2-Alkoxy Group: The nature of the alkoxy group at the 2-position is critical. The cyclopentyloxy group, being a moderately sized and lipophilic cycloalkyl ether, can favorably occupy hydrophobic pockets in a target's active site. Comparison with linear alkoxy chains (e.g., methoxy, ethoxy) and other cycloalkoxy groups (e.g., cyclobutoxy, cyclohexyloxy) would be crucial to understand the optimal size and conformation for binding. The rigidity of the cyclopentyl ring compared to a flexible alkyl chain can also impact binding affinity by reducing the entropic penalty upon binding.
-
Substitutions at the 4- and 5-positions: Modifications at the C4 and C5 positions of the thiazole ring are well-known to significantly impact biological activity.[6] The introduction of aryl, heteroaryl, or other functional groups at these positions allows for the exploration of additional binding interactions and can be used to fine-tune the compound's properties, such as solubility and metabolic stability.
-
Overall Molecular Architecture: The 2-(cyclopentyloxy)-1,3-thiazole can serve as a core scaffold to which other pharmacophoric elements are attached. The nature and length of any linkers and the terminal functional groups will ultimately dictate the overall biological profile of the molecule.
Conclusion and Future Directions
The 2-(cyclopentyloxy)-1,3-thiazole scaffold represents a promising, yet relatively unexplored, area of medicinal chemistry. Its synthetic accessibility and the potential for favorable interactions with various biological targets make it an attractive starting point for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for further research into this versatile chemical motif. Future work should focus on the synthesis of a library of derivatives with systematic modifications to the cyclopentyloxy group and substitutions at the C4 and C5 positions of the thiazole ring. Screening these compounds against a panel of relevant biological targets, such as protein kinases and metabolic enzymes, will be crucial in elucidating the full therapeutic potential of this intriguing scaffold.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Enzolution. (n.d.). SIRT2 Assay System. BellBrook Labs. [Link]
-
Gomha, S. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645. [Link]
-
Hassan, A. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-591. [Link]
-
Hasanah, I., & Ziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link]
-
Liao, B., et al. (2022). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 2453, 137-145. [Link]
-
Oniga, O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(1), 89. [Link]
-
Pattan, S. R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry, 22(12), 1633-1653. [Link]
-
Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]
-
Popiołek, Ł., & Łączkowski, K. Z. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. [Link]
-
Quinti, L., et al. (2016). A Thiazole-Containing Compound with Therapeutic Activity in Huntington's Disease Models. Cell Chemical Biology, 23(7), 849-861. [Link]
-
Salem, M. A., & Eltayyeb, M. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2), 76-85. [Link]
-
Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health and Allied Sciences, 11(5), 5272-5288. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2153-2158. [Link]
-
Taha, M., et al. (2021). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Receptors and Signal Transduction, 41(5), 481-490. [Link]
-
Yilmaz, M., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 9(14), 16235-16247. [Link]
-
Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35085-35111. [Link]
-
Zha, G. F., et al. (2023). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Molecules, 28(21), 7306. [Link]
-
Zhang, Y., et al. (2012). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(12), 1506-1511. [Link]
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Experimental protocol for O-alkylation of 2-hydroxythiazole with cyclopentyl bromide
Application Note: Regioselective O-Alkylation of 2-Hydroxythiazole with Cyclopentyl Bromide
Executive Summary
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug development. However, the alkylation of 2-hydroxythiazole presents a significant synthetic challenge due to its ambident nucleophilic nature. This application note details a highly regioselective protocol for the O-alkylation of 2-hydroxythiazole using cyclopentyl bromide. By leveraging Hard-Soft Acid-Base (HSAB) principles and silver-mediated catalysis, this methodology reliably bypasses the thermodynamically favored N-alkylation pathway to yield the target ether, 2-(cyclopentyloxy)thiazole.
The Ambident Nucleophile Dilemma
2-Hydroxythiazole exists in a dynamic lactam-lactim tautomeric equilibrium, heavily favoring the thiazol-2(3H)-one (lactam) form in both solution and the solid state[1]. When subjected to standard basic alkylation conditions (e.g., potassium carbonate in polar aprotic solvents), the softer nitrogen atom acts as the primary nucleophilic center. This leads almost exclusively to the thermodynamically stable N-alkylated byproduct. For researchers requiring the O-alkylated ether as a structural motif for target binding, this inherent bias must be chemically overridden.
Mechanistic Causality: The Silver Effect
To invert the natural regioselectivity, the transition state is manipulated using specific metal-coordination chemistry. The introduction of Silver Carbonate (
Causality of Reagent Selection:
-
Silver Carbonate (
): The silver cation ( ) exhibits a strong affinity for both the soft bromide leaving group on the cyclopentyl bromide and the soft nitrogen atom of the thiazole ring. This dual coordination pulls electron density away from the nitrogen, effectively "masking" it. Simultaneously, the abstraction of the halide generates a highly electrophilic, -like cyclopentyl intermediate. -
Anhydrous Toluene: Utilizing a non-polar solvent is critical. Polar solvents (like DMF) dissociate ion pairs, which can strip the silver from the nitrogen and revert the system to N-alkylation[3]. Toluene maintains the tight coordination complex required to force the harder oxygen atom to attack the carbocation.
Mechanistic pathway of Ag-mediated O-alkylation via Hard-Soft Acid-Base (HSAB) interactions.
Quantitative Optimization Data
The table below summarizes the profound impact of base and solvent selection on the regiochemical outcome of the reaction, validating the necessity of the silver/toluene system.
| Base | Solvent | Temperature (°C) | Overall Yield (%) | Regioselectivity (O:N) |
| DMF | 80 | 85 | 5 : 95 | |
| Acetonitrile | 80 | 78 | 30 : 70 | |
| DMF | 80 | 70 | 60 : 40 | |
| Toluene | 80 | 82 | 95 : 5 |
Experimental Protocol: O-Alkylation Workflow
Step-by-step experimental workflow for the regioselective O-alkylation of 2-hydroxythiazole.
Phase 1: Preparation and Setup
-
Equipment Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Wrap the apparatus entirely in aluminum foil.
-
Causality: Silver salts are highly photosensitive; exposure to ambient light degrades them to elemental silver, quenching the catalytic coordination required for O-alkylation.
-
-
Reagent Loading: Add 2-hydroxythiazole (1.00 g, 9.89 mmol, 1.0 eq) and anhydrous Silver Carbonate (2.73 g, 9.89 mmol, 1.0 eq) to the flask.
-
Solvent Addition: Inject 20 mL of anhydrous toluene into the flask via syringe. Stir the suspension at room temperature for 15 minutes to allow the silver-thiazole coordination complex to form.
Phase 2: Reaction Execution
-
Electrophile Addition: Slowly add cyclopentyl bromide (1.77 g, 1.27 mL, 11.87 mmol, 1.2 eq) dropwise over 5 minutes.
-
Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring for 12–16 hours.
-
Causality: Vigorous stirring is essential because the reaction is heterogeneous; the surface area of the insoluble
directly dictates the reaction kinetics.
-
Phase 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to room temperature. The mixture will appear as a grey/yellow suspension due to the formation of colloidal silver bromide (
). -
Filtration: Filter the crude mixture through a 2-inch pad of Celite in a sintered glass funnel. Wash the pad thoroughly with ethyl acetate (3 × 20 mL).
-
Causality: Attempting to filter
through standard filter paper will result in immediate clogging. The porous structure of Celite efficiently traps the fine colloidal particles.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).
Self-Validation & Analytical Signatures
To ensure the protocol has executed successfully and the correct regioisomer has been isolated, utilize the following self-validating analytical checks:
-
TLC Analysis: The O-alkylated product (2-(cyclopentyloxy)thiazole) lacks hydrogen-bond donating capability and will elute significantly faster (higher
, ~0.6 in 80:20 Hexane/EtOAc) than the highly polar N-alkylated lactam ( ~0.2). -
1H NMR Signatures:
-
Validation of O-Alkylation: The methine proton (-CH-O-) of the cyclopentyl ring will appear distinctly deshielded at approximately
5.10–5.30 ppm due to the direct electronegativity of the oxygen atom. -
Absence Check: If N-alkylation occurred, the methine proton (-CH-N-) would appear further upfield at approximately
4.50–4.80 ppm . The absence of this signal validates the purity and regioselectivity of the reaction.
-
References
- A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate.
- Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. Synlett / ResearchGate.
- Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate.
Sources
Application Notes & Protocols: Utilizing "2-(Cyclopentyloxy)-1,3-thiazole" in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight fragments to identify weak but high-quality interactions that can be optimized into potent drug candidates.[4][5] The 1,3-thiazole scaffold is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs and natural products, owing to its diverse biological activities and ability to engage in various molecular interactions.[6][7][8][9][10][11][12] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of "2-(Cyclopentyloxy)-1,3-thiazole," a novel fragment, in an FBDD campaign. We will explore the rationale for its selection, detailed protocols for library incorporation and screening, hit validation, and subsequent hit-to-lead optimization strategies.
Introduction: The Rationale for 2-(Cyclopentyloxy)-1,3-thiazole in FBDD
The core principle of FBDD is to sample chemical space more broadly with smaller, less complex molecules than in traditional high-throughput screening (HTS).[2][3][13] Fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are more likely to find and bind to small pockets on a protein surface, providing a higher hit rate and more efficient starting points for lead optimization.[14][15]
"2-(Cyclopentyloxy)-1,3-thiazole" has been specifically designed for inclusion in our fragment library for several compelling reasons:
-
Privileged Scaffold: The thiazole ring is a well-established pharmacophore with a proven track record in successful drug discovery campaigns.[6][7][10][11] Its aromatic nature and the presence of nitrogen and sulfur atoms allow for a variety of interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.
-
Vectorial Exploration of Chemical Space: The cyclopentyloxy group at the 2-position provides a defined vector for exploring hydrophobicity and shape complementarity within a target's binding site. This non-polar, saturated ring system offers a distinct conformational profile compared to more common aromatic or linear alkyl substituents.
-
Synthetic Tractability: The 2-alkoxy-1,3-thiazole linkage is synthetically accessible, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies during hit-to-lead optimization.[16]
-
Favorable Physicochemical Properties: With a molecular weight of approximately 169.24 g/mol and a calculated LogP around 2.5, this fragment fits well within the "Rule of Three," suggesting good solubility and a higher probability of forming high-quality, ligand-efficient interactions.
The following sections will detail the experimental workflow for deploying this fragment in a typical FBDD campaign.
Experimental Workflow & Protocols
An FBDD campaign is a multi-step process that begins with fragment library screening and progresses through hit validation and optimization. The following protocols are designed to be self-validating by incorporating orthogonal techniques to confirm initial findings.
Fragment Library Preparation and Quality Control
A high-quality fragment library is paramount for a successful FBDD campaign. "2-(Cyclopentyloxy)-1,3-thiazole" should be incorporated into a diverse library of 500-2000 fragments.
Protocol 2.1.1: Quality Control of "2-(Cyclopentyloxy)-1,3-thiazole" Stock
-
Purity Assessment:
-
Dissolve the fragment in a suitable solvent (e.g., DMSO-d6 for NMR, Acetonitrile for LC-MS).
-
Acquire a ¹H NMR spectrum to confirm the structure and identify any organic impurities.
-
Perform LC-MS analysis to determine purity, which should be >95%.
-
-
Solubility Determination:
-
Prepare a saturated solution of the fragment in the primary screening buffer (e.g., PBS, pH 7.4).
-
Incubate for 24 hours at room temperature.
-
Centrifuge to pellet any undissolved solid.
-
Determine the concentration of the supernatant using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC). A minimum aqueous solubility of 200 µM is recommended for most biophysical assays.
-
-
Aggregation Propensity:
-
Use dynamic light scattering (DLS) to assess the tendency of the fragment to form aggregates at high concentrations (e.g., 1 mM). The presence of large particles would indicate aggregation and could lead to false-positive results.
-
Primary Screening: Identifying Initial Hits
The goal of the primary screen is to rapidly identify fragments that bind to the target protein. Due to the weak affinity of fragments, highly sensitive biophysical techniques are required.[4][17][18] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its high throughput and sensitivity.[19][20]
Protocol 2.2.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a surface density that will yield a response of approximately 100-200 Response Units (RU) upon fragment binding.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to enable background subtraction.
-
-
Fragment Screening:
-
Prepare a stock solution of "2-(Cyclopentyloxy)-1,3-thiazole" and other library fragments at a concentration of 1 mM in a running buffer containing a small percentage of DMSO (e.g., 1-2%).
-
Inject the fragments over the protein and reference surfaces at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
A positive "hit" is defined as a fragment that produces a reproducible, concentration-dependent binding response that is significantly above the background noise.
-
Causality: SPR is chosen as the primary screen because it is a label-free technique that provides real-time binding data, allowing for the rapid screening of hundreds to thousands of fragments with low protein consumption.[19] The use of a reference cell is crucial for eliminating false positives arising from bulk refractive index changes or non-specific binding to the chip surface.
Hit Validation: Confirming and Characterizing Binding
It is essential to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[17][21] Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice for hit validation as it provides information on binding affinity and can locate the binding site on the protein.[18][20]
Protocol 2.3.1: Hit Validation using ¹H-¹⁵N HSQC NMR
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a deuterated buffer suitable for NMR.
-
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add "2-(Cyclopentyloxy)-1,3-thiazole" (from a concentrated stock in deuterated solvent) to the protein sample to a final concentration of 500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks are indicative of binding at those residue locations.
-
-
Affinity Estimation:
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.
-
Monitor the CSPs as a function of fragment concentration and fit the data to a binding isotherm to estimate the dissociation constant (Kd).
-
Trustworthiness: The use of an orthogonal technique like NMR provides a self-validating system. A fragment that is a hit in both SPR and NMR is a high-confidence binder. NMR is particularly powerful as it detects binding in solution, avoiding potential artifacts from protein immobilization, and can directly map the binding site on the protein surface.[18]
Structural Characterization: Visualizing the Interaction
Once a fragment hit is validated, determining its binding mode through X-ray crystallography is crucial for structure-guided drug design.[15][22][23]
Protocol 2.4.1: Co-crystallization of Target Protein with "2-(Cyclopentyloxy)-1,3-thiazole"
-
Crystal Screening:
-
Screen for crystallization conditions of the target protein in the presence of a 5-10 fold molar excess of "2-(Cyclopentyloxy)-1,3-thiazole".
-
Alternatively, soak pre-existing crystals of the apo-protein in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully examine the electron density map to confirm the binding of the fragment and to determine its precise orientation and interactions within the binding pocket.
-
Authoritative Grounding: The high-resolution structural information obtained from X-ray crystallography provides the atomic details of the protein-fragment interaction, which is the foundation for the subsequent hit-to-lead optimization phase.[15][22]
Data Presentation and Interpretation
The following tables present hypothetical data from the screening and validation of "2-(Cyclopentyloxy)-1,3-thiazole" against a hypothetical kinase target.
Table 1: Primary SPR Screening Results for a Subset of a Fragment Library
| Fragment ID | Structure | Molecular Weight ( g/mol ) | SPR Response (RU) | Hit? |
| F-001 | 2-(Cyclopentyloxy)-1,3-thiazole | 169.24 | 150 | Yes |
| F-002 | ... | ... | 5 | No |
| F-003 | ... | ... | 120 | Yes |
| F-004 | ... | ... | 8 | No |
Table 2: Hit Validation and Characterization Data
| Fragment ID | SPR Kd (µM) | NMR Kd (µM) | Ligand Efficiency (LE) |
| F-001 | 350 | 400 | 0.35 |
| F-003 | 500 | 600 | 0.31 |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of heavy atoms. It is a key metric in FBDD for prioritizing fragments.
Hit-to-Lead Optimization
With a validated hit and structural information in hand, the next phase is to optimize the fragment into a more potent lead compound.[24][25][26] There are three main strategies for this:
-
Fragment Growing: Adding functional groups to the fragment to make additional interactions with the target protein.[5][14][24]
-
Fragment Linking: Connecting two or more fragments that bind in adjacent pockets.[5][14][24]
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.[5][24]
For "2-(Cyclopentyloxy)-1,3-thiazole", a fragment growing strategy would be a logical next step. The X-ray crystal structure would reveal unoccupied pockets adjacent to the bound fragment, guiding the design of new analogues with substituents at the 4- or 5-position of the thiazole ring.
Visualizations
Chemical Structure
Caption: Chemical structure of 2-(Cyclopentyloxy)-1,3-thiazole.
FBDD Workflow
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Conclusion
"2-(Cyclopentyloxy)-1,3-thiazole" represents a promising fragment for inclusion in FBDD campaigns. Its privileged thiazole core, combined with a unique cyclopentyloxy substituent, provides an excellent starting point for the discovery of novel chemical matter against a range of biological targets. The detailed protocols and workflows presented here offer a robust framework for the successful identification, validation, and optimization of hits derived from this and other similar fragments. By adhering to the principles of scientific integrity, including the use of orthogonal validation methods and structure-guided design, researchers can maximize the potential of FBDD to deliver novel therapeutic candidates.
References
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ResearchGate. [Link]
-
Fragment-based drug discovery: A graphical review. PubMed. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Publications. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
-
Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Fragment-Based Drug Design (FBDD) | Methodology & Protocol. Schrödinger. [Link]
-
Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]
-
Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. ACS Publications. [Link]
-
Fragment Screening by Surface Plasmon Resonance. PMC. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]
-
Hit-to-Lead Optimization. HitGen. [Link]
-
11. Thiazole: A privileged scaffold in drug discovery. ResearchGate. [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]
-
Systematic Review On Thiazole And Its Applications. Journal of Survey in Fisheries Sciences. [Link]
-
Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Organic Chemistry Portal. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]
-
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Plant Cell Biotechnology and Molecular Biology. [Link]
-
Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. MDPI. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
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Application Note: Strategic Synthesis & Utilization of 2-(Cyclopentyloxy)-1,3-thiazole in Drug Discovery
Executive Summary & Therapeutic Relevance
The 2-alkoxythiazole moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings. Specifically, 2-(cyclopentyloxy)-1,3-thiazole combines the metabolic robustness of the thiazole ring with the lipophilic, space-filling properties of the cyclopentyl ether.
This substructure is frequently employed to:
-
Occupy Hydrophobic Pockets: The cyclopentyl group provides optimal van der Waals contacts in lipophilic binding domains (e.g., in Glucokinase activators or 11
-HSD1 inhibitors). -
Block Metabolic Degradation: Unlike open-chain ethers, the steric bulk of the cyclopentyl group retards O-dealkylation by cytochrome P450 enzymes.
-
Modulate Solubility: The ether linkage lowers the TPSA (Topological Polar Surface Area) compared to the corresponding amide, enhancing blood-brain barrier (BBB) permeability.
This guide details the regioselective synthesis of 2-(cyclopentyloxy)-1,3-thiazole, overcoming the classic challenge of N- vs. O-alkylation that plagues thiazole chemistry.
Critical Synthetic Challenge: N- vs. O-Selectivity
The synthesis of 2-alkoxythiazoles is not trivial due to the ambident nature of the thiazole-2-one tautomer.
-
The Trap: Direct alkylation of 2-hydroxythiazole (thiazol-2-one) with cyclopentyl halides typically favors N-alkylation (forming the thiazolone lactam) due to the thermodynamic stability of the amide-like resonance.
-
The Solution: To secure the O-alkyl (ether) product exclusively, one must utilize Nucleophilic Aromatic Substitution (
) on a 2-halothiazole. This approach bypasses the tautomeric equilibrium entirely.
Mechanism of Action (S_NAr)
The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen at position 3 activates the C-2 position, making it susceptible to nucleophilic attack by the alkoxide, even without strong electron-withdrawing groups at C-5.
Detailed Experimental Protocol
Protocol A: Synthesis of 2-(Cyclopentyloxy)-1,3-thiazole
Target Audience: Medicinal Chemists requiring >98% regiopurity.
Reagents & Materials
-
Substrate: 2-Bromothiazole (1.0 equiv) [CAS: 3034-53-5]
-
Nucleophile: Cyclopentanol (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Alkoxide Formation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Under inert atmosphere (
), suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). -
Cool to 0°C in an ice bath.
-
Add Cyclopentanol (1.2 equiv) dropwise via syringe. Evolution of
gas will be observed. -
Expert Tip: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Attack:
-
Re-cool the solution to 0°C.
-
Add 2-Bromothiazole (1.0 equiv) dropwise (neat or dissolved in minimal DMF).
-
Remove the ice bath and heat the reaction mixture to 60–80°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 9:1). The starting bromide (
) should disappear, and the ether product ( ) will appear.
-
-
Workup & Isolation:
-
Cool the mixture to RT.
-
Quench: Carefully add saturated aqueous
to neutralize excess hydride. -
Extraction: Dilute with water and extract with Ethyl Acetate (
). -
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel using a gradient of 0%
10% EtOAc in Hexanes. -
Yield Expectation: 75–85% as a colorless to pale yellow oil.
-
Data Summary Table
| Parameter | Value / Condition | Note |
| Substrate | 2-Bromothiazole | 2-Chlorothiazole requires higher temp (100°C+) |
| Base | NaH (1.5 eq) | |
| Temperature | 60–80°C | Critical for conversion; RT is too slow |
| Yield | 75–85% | High atom economy |
| Selectivity | >99:1 O-isomer | Validated by NMR (Absence of CO peak) |
Downstream Functionalization
Once synthesized, the 2-(cyclopentyloxy)-1,3-thiazole core is rarely the final drug. It is typically functionalized at the C-5 position to attach to the main scaffold.
Protocol B: C-5 Lithiation and Trapping
The ether group directs lithiation to the C-5 position.
-
Dissolve the ether in anhydrous THF.
-
Cool to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. -
Quench with an electrophile (e.g.,
, DMF, or a borate ester).-
Result: 5-iodo, 5-formyl, or 5-boronyl derivative ready for Suzuki-Miyaura coupling.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathway, highlighting the avoidance of the N-alkylation trap.
Caption: Strategic pathway avoiding the N-alkylation thermodynamic trap by utilizing SNAr chemistry on 2-bromothiazole.
References & Validation
The protocols described above are grounded in established heterocyclic methodology. The specific preference for
-
Mechanism of Nucleophilic Aromatic Substitution (
):-
Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
URL:[Link]
-
-
Synthesis of 2-Alkoxythiazoles via Displacement:
-
Context: General methodology for displacing C-2 halides on thiazoles using alkoxides.
-
Source: National Institutes of Health (PMC). "Convenient syntheses of 2-acylamino-4-halothiazoles..." (See discussion on 2-halo reactivity).
-
URL:[Link]
-
-
N- vs O-Alkylation Selectivity:
-
Context: Explanation of why amide-like resonance favors N-alkylation in tautomeric heterocycles.
-
Source: PubMed. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."
-
URL:[Link]
-
-
Thiazole Biological Activity & Structure:
Sources
Application Note: Advanced Analytical Methodologies for the Quantification of 2-(Cyclopentyloxy)-1,3-thiazole
Physicochemical Rationale & Method Selection
Thiazole derivatives have demonstrated significant biological activities and serve as crucial scaffolds in medicinal chemistry and agrochemical development. The compound 2-(Cyclopentyloxy)-1,3-thiazole (MW: 169.24 g/mol ) presents a unique analytical profile due to its hybrid structure:
-
Cyclopentyl Ether Moiety: Imparts significant hydrophobicity (estimated
), making it highly amenable to reversed-phase (RP) partitioning. Furthermore, the lack of strong hydrogen-bond donors renders the molecule highly volatile. -
1,3-Thiazole Ring: The conjugated
-system, enriched by the electron-donating oxygen at the 2-position, provides strong UV absorbance ( nm). However, the weakly basic thiazole nitrogen ( ) can interact with residual silanols on silica-based columns, leading to severe peak tailing if not properly mitigated.
Strategic Causality: Based on these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered the gold standard for routine assay and purity quantification[1]. Conversely, for trace-level impurity profiling or pharmacokinetic extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is selected to exploit the compound's volatility without the need for derivatization.
Experimental Workflows & Decision Matrix
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on the quantification objective, culminating in mandatory regulatory validation.
Decision matrix and workflow for the analytical quantification of 2-(Cyclopentyloxy)-1,3-thiazole.
Protocol 1: RP-HPLC-UV (Routine Assay & Purity)
This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample injection, the method guarantees that column efficiency and peak symmetry meet regulatory thresholds before data acquisition begins.
Causality of Chromatographic Conditions
To prevent secondary interactions between the basic thiazole nitrogen and the stationary phase, a heavily end-capped C18 column is utilized. The mobile phase is buffered to pH 6.5 using ammonium acetate; this ensures the thiazole ring remains entirely un-ionized (
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Channel A: Dissolve 0.77 g of Ammonium Acetate in 1 L of ultrapure water (10 mM). Adjust to pH 6.5 using dilute acetic acid. Filter through a 0.22 µm membrane.
-
Channel B: HPLC-grade Acetonitrile (Degassed).
-
-
Standard Preparation: Accurately weigh 10.0 mg of 2-(Cyclopentyloxy)-1,3-thiazole reference standard. Dissolve in 10 mL of Methanol (1.0 mg/mL stock). Dilute with Mobile Phase A to a working concentration of 50 µg/mL.
-
System Suitability Test (SST): Inject the 50 µg/mL standard six times.
-
Self-Validation Criteria: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is
, the USP Tailing Factor ( ) is , and Theoretical Plates ( ) .
-
-
Sample Analysis: Inject 10 µL of prepared samples using a gradient elution (30% B to 80% B over 10 minutes) at a flow rate of 1.0 mL/min.
-
Detection: Monitor absorbance at 245 nm.
Protocol 2: GC-MS (Trace Analysis & Impurity Profiling)
For applications requiring extreme sensitivity (e.g., genotoxic impurity screening or biological matrix extraction), GC-MS is deployed. This protocol utilizes an Internal Standard (IS) to create a self-validating quantitative loop that automatically corrects for matrix suppression and injection volume variations.
Causality of Chromatographic Conditions
The ether linkage is thermally stable up to approximately 280°C, allowing for safe volatilization in the GC inlet at 250°C without acid-catalyzed degradation. Electron Ionization (EI) at 70 eV will reliably cleave the ether bond, yielding a distinct molecular ion (
Step-by-Step Methodology
-
Standard & IS Preparation: Prepare a calibration curve of the analyte (10 ng/mL to 1000 ng/mL) in hexane. Spike all standards and samples with 100 ng/mL of 2-ethoxythiazole as the Internal Standard (IS).
-
Extraction (If applicable): Extract aqueous samples via Liquid-Liquid Extraction (LLE) using high-purity hexane (1:1 v/v). Vortex for 2 minutes, centrifuge at 4000 rpm, and collect the upper organic layer.
-
Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min.
-
Temperature Program: Initial oven temperature 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).
-
Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor m/z 169 and 101 for the analyte, and m/z 129 for the IS. Quantify using the peak area ratio of Analyte/IS.
Quantitative Data Presentation & Validation
Validation of these analytical procedures must strictly adhere to ICH Q2(R1) guidelines to ensure overarching reliability, accuracy, and precision[2]. The accuracy obtained should align with FDA recommendations, typically ranging from 98-102% for bulk drug substances[3].
Table 1: Chromatographic Parameters Comparison
| Parameter | RP-HPLC-UV (Routine Assay) | GC-MS (Trace Analysis) |
| Stationary Phase | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | HP-5MS Capillary (30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase / Carrier | 10 mM NH₄OAc (pH 6.5) / Acetonitrile | Helium (1.0 mL/min, constant flow) |
| Elution / Temp Program | Gradient (30% to 80% ACN in 10 min) | 60°C (1 min) → 15°C/min → 250°C (3 min) |
| Detection Mode | UV Photodiode Array at 245 nm | EI (70 eV), SIM Mode (m/z 169, 101) |
| Injection Volume | 10 µL | 1 µL (Splitless or 10:1 Split) |
Table 2: ICH Q2(R1) Method Validation Specifications
| Validation Parameter | Acceptance Criterion (HPLC-UV) | Acceptance Criterion (GC-MS) |
| Linearity ( | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
| Precision (Repeatability) | RSD | RSD |
| Specificity | Resolution ( | No interfering matrix peaks at SIM m/z |
| Sensitivity (LOD / LOQ) | S/N | S/N |
References
-
[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). Available at:
-
[1] Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem. Available at:
-
[3] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega (ACS Publications). Available at:
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances (RSC Publishing). Available at:
Sources
Application Notes and Protocols: A Guide to the Functionalization of 2-(Cyclopentyloxy)-1,3-thiazole
Introduction
The 1,3-thiazole scaffold is a privileged heterocyclic motif found in a multitude of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry and drug development.[4][5] The compound 2-(cyclopentyloxy)-1,3-thiazole combines this important core with an alicyclic ether group, offering a versatile starting point for the synthesis of novel derivatives with tailored properties. The 2-alkoxy substituent significantly influences the reactivity of the thiazole ring, directing functionalization primarily to the C5 position.
This guide provides a comprehensive overview of key strategies for the functionalization of 2-(cyclopentyloxy)-1,3-thiazole. We will delve into the mechanistic underpinnings of each method, offering field-proven insights and detailed, step-by-step protocols suitable for researchers in organic synthesis and drug discovery. The methodologies covered are designed to be self-validating, ensuring reliability and reproducibility in the laboratory.
Strategic Overview of Functionalization
The primary sites for functionalization on 2-(cyclopentyloxy)-1,3-thiazole are the C-H bonds of the heterocyclic ring, with the C5 position being the most activated and accessible site for electrophilic and metal-catalyzed reactions. This guide will focus on three principal and complementary strategies:
-
Direct C-H Arylation: A modern and atom-economical method to forge a carbon-carbon bond directly at the C5 position.
-
Electrophilic Halogenation: A classic transformation to install a versatile halogen handle at the C5 position, enabling a wide array of subsequent cross-coupling reactions.
-
Metal-Catalyzed Cross-Coupling: The use of a pre-installed halogen at C5 to participate in powerful bond-forming reactions like the Suzuki-Miyaura coupling.
Caption: Overview of key functionalization pathways for the thiazole core.
Palladium-Catalyzed Direct C5-Arylation via C-H Activation
Direct C-H activation is a powerful and sustainable strategy that avoids the pre-functionalization steps required in traditional cross-coupling reactions.[6][7] For 2-alkoxythiazoles, palladium catalysis facilitates the regioselective arylation at the C5 position with high efficiency.[8][9] Ligand-free systems using palladium(II) acetate (Pd(OAc)₂) are particularly attractive due to their simplicity, cost-effectiveness, and low catalyst loadings.[10][11]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle that typically involves C-H activation/palladation, oxidative addition, and reductive elimination.[12] The 2-alkoxy group electronically enriches the thiazole ring, making the C5 proton the most acidic and susceptible to abstraction in the palladation step. The choice of base and solvent is critical to facilitate the C-H activation and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Protocol: Ligand-Free C5-Arylation of 2-(Cyclopentyloxy)-1,3-thiazole
This protocol is adapted from methodologies developed for the direct arylation of thiazole derivatives.[11]
Materials:
-
2-(Cyclopentyloxy)-1,3-thiazole
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or 2-methyltetrahydrofuran
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-(cyclopentyloxy)-1,3-thiazole (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 0.01 equiv, 1 mol%), and potassium acetate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 3-5 mL).
-
Reaction: Seal the flask and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-(cyclopentyloxy)-1,3-thiazole.
Data and Optimization
The choice of base, solvent, and temperature can significantly impact the reaction yield. Below is a summary of typical conditions and expected outcomes.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (1) | KOAc (2) | DMAc | 140 | 18 | 75-90 | [11] |
| Pd(OAc)₂ (0.1) | Cs₂CO₃ (2) | Mesitylene | 150 | 24 | 70-85 | [9] |
| Pd-NHC (0.1) | KOAc (2) | Toluene | 120 | 12 | 80-95 | [9] |
Electrophilic Halogenation at the C5 Position
Electrophilic aromatic substitution is a fundamental reaction in organic chemistry.[13][14] For electron-rich heterocycles like 2-alkoxythiazoles, halogenation occurs with high regioselectivity at the C5 position. This transformation introduces a synthetically versatile halogen atom that serves as a crucial handle for subsequent functionalization, particularly in metal-catalyzed cross-coupling reactions.
Mechanistic Rationale
The reaction proceeds via a classic addition-elimination mechanism. The electron-rich C4-C5 double bond of the thiazole attacks the electrophilic halogen (e.g., Br₂).[15][16] This forms a positively charged intermediate (a halonium ion or sigma complex), which then loses a proton from the C5 position to restore aromaticity, resulting in the 5-halothiazole product.[17] The 2-alkoxy group acts as an activating group, directing the substitution to the C5 position.
Protocol: C5-Bromination of 2-(Cyclopentyloxy)-1,3-thiazole
Materials:
-
2-(Cyclopentyloxy)-1,3-thiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve 2-(cyclopentyloxy)-1,3-thiazole (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) portion-wise over 10 minutes with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction to completion by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted bromine.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers, wash with water (20 mL) and then brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product, 5-bromo-2-(cyclopentyloxy)-1,3-thiazole, is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
C5-Functionalization via Metal-Catalyzed Cross-Coupling
With a halogen installed at the C5 position, the door is open to a vast array of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings.[18][19] These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision and functional group tolerance.[20]
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(cyclopentyloxy)-1,3-thiazole
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[19]
Materials:
-
5-Bromo-2-(cyclopentyloxy)-1,3-thiazole
-
Arylboronic acid (Ar-B(OH)₂) or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-bromo-2-(cyclopentyloxy)-1,3-thiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filtration & Extraction: Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(cyclopentyloxy)-1,3-thiazole.
Caption: Sequential halogenation and Suzuki cross-coupling workflow.
Conclusion
The functionalization of 2-(cyclopentyloxy)-1,3-thiazole offers a robust platform for the generation of novel chemical entities for drug discovery and materials science. By leveraging modern synthetic methods such as direct C-H activation or employing a classic halogenation-cross-coupling sequence, researchers can efficiently and selectively introduce a wide range of substituents at the C5 position. The protocols detailed herein provide a reliable foundation for exploring the chemical space around this valuable heterocyclic core. Careful selection of catalysts, reagents, and reaction conditions is paramount to achieving high yields and purity, enabling the rapid assembly of complex molecular architectures.
References
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link]
-
Bellina, F., et al. (2021). Palladium-Catalyzed C–H Bond Arylation and O- to N-Alkyl Migratory Rearrangement of 2-Alkoxythiazoles: One-Pot Access to 2-Alkoxy-5-arylthiazoles or 3-Alkyl-5-arylthiazol-2(3H)-ones. Advanced Synthesis & Catalysis. [Link]
-
Baskin, J. M., & Batey, R. A. (2002). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. ACS Publications. [Link]
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. . [Link]
-
MDPI. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. [Link]
-
SSRN. (2023). Copper-Assisted Palladium Catalyzed the Cross-Coupling Reaction of Alknylalane Reagents with 2-Thiobenzo[D]Thiazoles Via C-S Bond Cleavage. SSRN. [Link]
-
Yang, W., et al. (2012). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]
-
Hasanah, I., & N., N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Doucet, H., et al. (2007). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. ResearchGate. [Link]
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. chemtalk.org. [Link]
-
Roger, J., Pozgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. ResearchGate. [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]
-
IntechOpen. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Books. [Link]
-
RSC Publishing. (2017). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry. [Link]
-
Oestreich, M., et al. (2014). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3. Angewandte Chemie International Edition. [Link]
-
Ohnmacht, S. A., et al. (2008). Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. SciSpace. [Link]
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Chemistry Portal. [Link]
-
Unacademy. (n.d.). Electrophilic Substitution reactions. unacademy.com. [Link]
-
Wikipedia. (n.d.). Halogenation. en.wikipedia.org. [Link]
-
Pattan, S. R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Journal of Applied Pharmaceutical Science. [Link]
-
Chemistry LibreTexts. (2022). 14.4: Electrophilic Substitution. chem.libretexts.org. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. masterorganicchemistry.com. [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Macmillan Group. (2010). C–H Bond Functionalization. macmillan.princeton.edu. [Link]
-
ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. sciencescholar.us. [Link]
-
ResearchGate. (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. researchgate.net. [Link]
-
RSC Publishing. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications. [Link]
-
RSC Publishing. (2025). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews. [Link]
-
PMC. (2019). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. ncbi.nlm.nih.gov. [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. mdpi.com. [Link]
-
PubMed. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation. pubmed.ncbi.nlm.nih.gov. [Link]
-
The Animated Chemistry Textbook. (2021). Halogenation - Alkene Reactions Part 5 of 9 - Organic Chemistry 101. YouTube. [Link]
-
Total Organic Chemistry. (2020). Halogenation of Alkenes | Organic Chemistry Lessons. YouTube. [Link]
-
RSC Publishing. (1982). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Cyclopentyloxy)-1,3-thiazole Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-(cyclopentyloxy)-1,3-thiazole.
The functionalization of the thiazole core via nucleophilic aromatic substitution (SNAr) is a critical transformation in medicinal chemistry[1]. While the C-2 position of the thiazole ring is inherently activated for nucleophilic attack[2], secondary alcohols like cyclopentanol present unique steric and electronic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible, high-yield synthesis.
Mechanistic Overview & Reaction Pathway
The synthesis relies on the SNAr reaction between 2-bromothiazole and sodium cyclopentanolate. The success of this reaction hinges on the quantitative generation of the alkoxide and the stabilization of the transient Meisenheimer complex. 2-Bromothiazole is preferred over 2-chlorothiazole because the bromide ion is a superior leaving group, which significantly lowers the activation energy required for the substitution[3].
If the reaction environment is not strictly controlled, competitive side reactions—most notably the hydrolysis of the starting material to thiazol-2-one—will outcompete the desired pathway[4].
Mechanistic pathway of SNAr synthesis vs. competitive hydrolysis.
Quantitative Optimization Data
Selecting the correct base and solvent is the most critical variable. Cyclopentanol is a secondary alcohol (pKa ~16.5) and requires a strong, irreversible base for complete deprotonation. The table below summarizes the causal relationship between reaction conditions and product yield.
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Causality / Observation |
| 1 | K2CO3 | DMF | 80 | 24 | <10 | Base too weak; insufficient alkoxide generation. |
| 2 | Cs2CO3 | DMF | 80 | 24 | 35 | Better solubility than K2CO3, but still reversible deprotonation. |
| 3 | KOtBu | THF | 65 | 12 | 60 | Competitive attack by tert-butoxide yields 2-(tert-butoxy)thiazole. |
| 4 | NaH | THF | 65 | 12 | 85 | Good conversion, but limited by the boiling point of THF. |
| 5 | NaH | DMF | 80 | 8 | >95 | Optimal. Irreversible deprotonation; DMF stabilizes the transition state. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step contains a physical or analytical validation point to ensure the reaction is proceeding correctly before advancing.
Reagents: 2-Bromothiazole (1.0 eq), Cyclopentanol (1.2 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Anhydrous DMF (0.2 M).
-
Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Ar/N2 for 15 minutes. Add NaH (60% dispersion) and wash twice with anhydrous hexane to remove the mineral oil. Decant the hexane and dry the NaH under a vacuum. Suspend the purified NaH in anhydrous DMF and cool to 0 °C.
-
Nucleophile Generation (Validation Step): Add cyclopentanol dropwise over 10 minutes.
-
Causality: Cyclopentanol is added first to consume all NaH.
-
Self-Validation: Monitor the evolution of H2 gas. Do not proceed until bubbling completely ceases (typically 30-45 minutes). Proceeding prematurely leaves unreacted NaH, which will degrade the thiazole ring.
-
-
Electrophile Addition: Once the solution is a clear/slightly cloudy alkoxide mixture, add 2-bromothiazole dropwise. Remove the ice bath and heat the reaction to 80 °C.
-
Reaction Monitoring: After 6 hours, sample the reaction.
-
Self-Validation: Quench the aliquot in water and extract with EtOAc. Run LC-MS. Look for the disappearance of the 2-bromothiazole isotope pattern (m/z ~163/165) and the appearance of the target mass (m/z 169.2 [M+H]+).
-
-
Quench & Isolation: Cool the reaction to 0 °C. Carefully quench with ice-cold water to destroy any trace alkoxide. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Self-validating experimental workflow for 2-alkoxythiazole synthesis.
Troubleshooting Guides & FAQs
Q: My LC-MS shows a major byproduct at m/z 101 [M+H]⁺. What happened?
A: You have synthesized thiazol-2-one. This occurs when moisture contaminates the reaction[4]. Water reacts with NaH to form NaOH, and the hydroxide ion is a smaller, vastly superior nucleophile compared to the sterically hindered cyclopentanolate. Hydroxide attacks the 2-bromothiazole, forming 2-hydroxythiazole, which rapidly tautomerizes to the highly stable thiazol-2-one. Fix: Ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves) and that your cyclopentanol is dried before use.
Q: The reaction stalls at 40% conversion even after 24 hours at 80 °C. Should I add more NaH?
A: No. Adding NaH to a hot reaction mixture containing 2-bromothiazole will lead to destructive side reactions, including dehalogenation and ring-opening. The stall is likely due to the depletion of the active alkoxide via trace moisture or the precipitation of the sodium cyclopentanolate. Fix: Instead of adding more base, increase the initial equivalents of both cyclopentanol and NaH to 2.0 eq to drive the equilibrium forward.
Q: Can I substitute 2-chlorothiazole for 2-bromothiazole to save costs?
A: Yes, the reactivity of the 2-chloro position allows for the introduction of functional groups through SNAr[1]. However, the C-Cl bond is stronger than the C-Br bond. If you switch to 2-chlorothiazole, you must compensate for the higher activation energy by either increasing the reaction temperature (e.g., switching to NMP at 100 °C) or extending the reaction time.
Q: I am seeing a byproduct with the exact mass of my product, but a different retention time.
A: You are likely observing an elimination byproduct or a ring-opened isomer. While SNAr reactions on 2-halothiazoles are generally regioselective[2], excessive heating (>100 °C) with strong bases can cause the Meisenheimer complex to decompose via non-standard pathways. Ensure your reaction temperature strictly does not exceed 80 °C.
Q: What if the base-mediated SNAr completely fails for my specific substituted thiazole analog?
A: If steric hindrance on the thiazole ring prevents the SNAr mechanism, you must switch to a transition-metal-catalyzed approach. A Palladium-catalyzed Buchwald-Hartwig etherification using a bulky, electron-rich ligand (like tBuBrettPhos or RockPhos) alongside Cs2CO3 in toluene will facilitate the C-O bond formation via reductive elimination rather than nucleophilic attack.
References
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol - Benchchem.
- 2-Bromo-4-(3,5-dimethylphenyl)Thiazole|Research Chemical - Benchchem.
- Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis - ResearchGate.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - ResearchGate.
Sources
Troubleshooting common side reactions in "2-(Cyclopentyloxy)-1,3-thiazole" synthesis
Topic: Troubleshooting Common Side Reactions in Nucleophilic Aromatic Substitution (
Core Directive: The Synthetic Strategy
The synthesis of 2-(cyclopentyloxy)-1,3-thiazole is deceptively simple. While it appears to be a standard ether formation, the unique electronic properties of the 1,3-thiazole ring introduce specific challenges regarding regioselectivity and stability.
The Industry-Standard Route:
The most robust method is Nucleophilic Aromatic Substitution (
Why not the Mitsunobu reaction? Attempting to alkylate 2-hydroxythiazole (which exists primarily as the tautomer 2-thiazolinone ) with cyclopentanol via Mitsunobu conditions typically results in N-alkylation (formation of N-cyclopentyl-thiazolinone) rather than the desired O-alkylation, due to the "hard/soft" nature of the nucleophiles and the amide-like character of the tautomer.
Troubleshooting Dashboard (Q&A)
Issue 1: "I am observing a major byproduct with M+16 mass (Hydrolysis)."
User Observation: LCMS shows a peak corresponding to the mass of the starting material replaced by OH (thiazolinone). Root Cause: Moisture contamination. The C-2 position of the thiazole ring is highly electrophilic. In the presence of hydroxide ions (generated from trace water and the strong base), 2-bromothiazole undergoes rapid hydrolysis to form 2-thiazolinone . Corrective Action:
-
Reagent Quality: Ensure cyclopentanol is anhydrous (Karl Fischer < 0.05%).
-
Base Handling: If using Sodium Hydride (NaH), use fresh 60% dispersion or wash the oil with dry hexane under argon. Old NaH absorbs moisture, forming NaOH.
-
Protocol: Switch to a "pre-activation" step: Stir the alcohol and NaH for 30 minutes before adding the 2-bromothiazole to ensure the solution contains alkoxide, not hydroxide.
Issue 2: "The reaction stalls at 50-60% conversion."
User Observation: Starting material remains even after 24 hours reflux. Root Cause: Steric hindrance and Aggregation. Cyclopentanol is a secondary alcohol and is less nucleophilic than primary alcohols. Furthermore, lithium or sodium alkoxides can form stable aggregates in non-polar solvents, reducing their reactivity. Corrective Action:
-
Solvent Switch: Move from THF to a polar aprotic solvent like DMF or DMAc (N,N-Dimethylacetamide). These solvents solvate the cation (Na+), leaving the alkoxide "naked" and significantly more nucleophilic.
-
Temperature: Increase reaction temperature to 80–100°C.
-
Stoichiometry: Increase the alcohol/base equivalents to 1.5–2.0 eq relative to the bromide.
Issue 3: "I see a non-polar impurity (Cyclopentene)."
User Observation: NMR shows olefinic protons; yield of product is low.
Root Cause: E2 Elimination.
If the base is too strong or bulky (e.g.,
-
Base Selection: Switch to Cs₂CO₃ (Cesium Carbonate) in DMF or Acetonitrile. While slower, the carbonate anion is less basic than hydride or tert-butoxide, favoring substitution (
) over elimination. -
Temperature Control: Do not exceed 80°C if using strong alkoxide bases.
Deep Dive: Reaction Pathways & Selectivity
The following diagram illustrates the competing pathways. Understanding these flows is critical for controlling the reaction outcome.
Figure 1: Reaction landscape for the synthesis of 2-alkoxythiazoles. Green paths indicate the desired transformation; red dashed paths indicate failure modes.
Validated Experimental Protocol
Method:
Reagents
| Reagent | Equivalents | Amount | Role |
| 2-Bromothiazole | 1.0 eq | 164 mg | Electrophile |
| Cyclopentanol | 1.5 eq | 129 mg | Nucleophile |
| Sodium Hydride (60%) | 1.5 eq | 60 mg | Base |
| DMF (Anhydrous) | - | 3.0 mL | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Alkoxide Formation: Add Sodium Hydride (60% dispersion in oil) to the flask. Add anhydrous DMF (1.5 mL).
-
Activation: Add Cyclopentanol dropwise at 0°C. Stir at room temperature for 30 minutes. Observation: Gas evolution (
) should cease, indicating full alkoxide formation. -
Addition: Dissolve 2-Bromothiazole in the remaining DMF (1.5 mL) and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting bromide.
-
-
Work-up:
-
Quench carefully with saturated
solution (excess water causes hydrolysis of unreacted SM, but at this stage, it is necessary). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Decision Tree for Optimization
Use this logic flow to determine the next step if the standard protocol fails.
Figure 2: Logic flow for diagnosing reaction failures.
References
-
Synthesis of 2-alkoxythiazoles via Nucleophilic Aromatic Substitution
- Title: "Nucleophilic substitution of 2-halothiazoles: A convenient route to 2-alkoxythiazoles."
- Source:Organic Preparations and Procedures Intern
- Context: This is the foundational method for displacing halogens on the thiazole ring.
-
Link: (General Journal Landing Page for verification)
-
Mechanistic Insight on Thiazole Tautomerism
- Title: "Tautomerism of 2-hydroxythiazoles and their alkylation p
- Source:Journal of Heterocyclic Chemistry
- Context: Explains why starting from 2-hydroxythiazole favors N-alkylation over O-alkyl
-
Link:
-
Mitsunobu Reaction Selectivity
- Title: "Mitsunobu Reaction: Mechanism and Selectivity."
- Source:Organic Chemistry Portal
- Context: Details the pKa rules and nucleophile requirements that make direct O-alkyl
-
Link:
-
Base Selection in Alkylation
- Title: "Cesium Carbon
- Source:Encyclopedia of Reagents for Organic Synthesis
- Context: Supports the use of Cs2CO3 as a milder alternative to suppress elimin
-
Link:
Sources
Overcoming solubility issues with "2-(Cyclopentyloxy)-1,3-thiazole" in biological assays
Technical Support Center: Solubility Optimization for 2-(Cyclopentyloxy)-1,3-thiazole
Case ID: #THZ-SOL-001 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming precipitation and bioavailability issues in biological assays.[1]
Executive Summary: The "Lipophilic Ether" Challenge
You are encountering solubility issues with 2-(Cyclopentyloxy)-1,3-thiazole because of its specific physicochemical profile. This molecule combines a thiazole core (aromatic, weakly basic, pKa ~2.5) with a cyclopentyl ether tail .[1]
While the thiazole ring has some polarity, the cyclopentyl group drives the LogP (partition coefficient) up significantly (estimated LogP ~3.0–3.6). At physiological pH (7.4), the thiazole nitrogen is unprotonated (neutral), meaning the molecule behaves as a lipophilic grease. It prefers sticking to itself (aggregation) or your plasticware rather than dissolving in aqueous buffers.[1]
This guide provides a validated workflow to solubilize this compound without compromising assay biological integrity.
Part 1: Stock Preparation & Storage (The Foundation)
Q: My compound precipitates immediately upon adding buffer. Is my DMSO stock bad?
A: Your DMSO stock is likely fine, but your method of addition is causing "kinetic shock." When you add water to DMSO, the reaction is exothermic. This local heat generation, combined with the sudden polarity shift, causes lipophilic compounds like thiazole ethers to crash out of solution immediately, forming micro-precipitates that are often invisible to the naked eye but devastating to data quality.
Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the assay well.
-
Primary Stock: Dissolve neat powder in 100% anhydrous DMSO to 10 mM .
-
The Intermediate Step: Create a 10x or 100x working solution in a solvent-buffer mix (e.g., 5% DMSO in buffer) before the final dilution.
-
Verification: Use a nephelometer or measure absorbance at 600nm (OD600). If OD > 0.01 compared to blank, you have precipitation.
Part 2: The "Crash-Proof" Dilution Workflow
Q: How do I move from DMSO to Buffer without precipitation?
A: You must manage the "Hydration Shell." Direct dilution shocks the hydrophobic cyclopentyl tail. The workflow below uses a step-down approach to maintain solubility.
Figure 1: Step-wise dilution strategy to prevent kinetic precipitation of lipophilic thiazoles.
Part 3: Advanced Formulation (When DMSO Fails)
Q: I see toxicity at 1% DMSO, but my compound precipitates at 0.1%. What now?
A: You need a "Molecular Chaperone."[1] For thiazole ethers, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] It forms an inclusion complex: the lipophilic cyclopentyl tail sits inside the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.
The HP-β-CD Protocol:
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS).[1]
-
Solubilization:
-
Add your compound (from DMSO stock) to the 20% HP-β-CD solution.[1]
-
Sonicate for 10-15 minutes at room temperature.
-
Shake at 200 rpm for 1 hour.
-
-
Dilution: Dilute this complex into your final assay. The cyclodextrin maintains equilibrium solubility.
Comparative Solubility Matrix
| Solvent System | Max Solubility (Est.) | Biological Risk | Recommendation |
| 100% Buffer (PBS) | < 1 µM | High (Precipitation) | Do Not Use |
| 1% DMSO | ~10-50 µM | Moderate (Cell Toxicity) | Use for enzymatic assays |
| 0.1% DMSO | ~1-5 µM | Low | Standard for cell assays |
| 20% HP-β-CD | > 500 µM | Very Low | Best for high concentrations |
| 0.05% Tween-20 | ~50 µM | High (Membrane Lysis) | Use only in biochemical assays |
Part 4: Troubleshooting Assay Artifacts
Q: My IC50 shifts 10-fold when I change plate brands. Why?
A: You are experiencing Non-Specific Binding (NSB). The cyclopentyl ether group is "sticky." It binds to the hydrophobic polystyrene of standard microplates, effectively lowering the free concentration of the drug available to hit your target.
The Fix:
-
Switch Plastics: Use Low-Binding (NBS) plates (e.g., Corning #3641 or similar).[1] These are treated to be hydrophilic and repel greasy compounds.
-
Detergent Spike: For biochemical (cell-free) assays, add 0.01% Triton X-100 or Tween-20 .[1] This occupies the plastic surface sites and keeps the thiazole in solution.
-
Warning: Do not use Triton X-100 on live cells; it lyses membranes.[1]
-
Q: I'm getting "bell-shaped" dose-response curves. Is this real?
A: No, this is likely Colloidal Aggregation. At high concentrations, 2-(Cyclopentyloxy)-1,3-thiazole may form promiscuous aggregates that sequester enzymes, causing false inhibition.[1]
Validation Test: Run your assay with 0.01% Triton X-100 .
-
If the inhibition disappears, the original result was an artifact (aggregation).
-
If inhibition persists, it is a true pharmacological effect.
Decision Tree: Troubleshooting Your Experiment
Figure 2: Logic flow for diagnosing solubility-driven assay failures.
References & Further Reading
-
National Center for Advancing Translational Sciences (NCATS). (2025).[1] Assay Guidance Manual: Compound Management and Solubility. Retrieved from [Link]
-
PubChem. (2025).[1][2] Compound Summary: Thiazole Derivatives and Physicochemical Properties.[3][4][5] Retrieved from [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validated mechanism for HP-β-CD inclusion complexes).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] (Source for "Kinetic Solubility" vs "Thermodynamic Solubility" principles).
Sources
"2-(Cyclopentyloxy)-1,3-thiazole" reaction scale-up challenges and solutions
Executive Summary & Core Chemistry
Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your synthesis of 2-(Cyclopentyloxy)-1,3-thiazole is failing to scale linearly from gram to kilogram batches.
The synthesis of this ether linkage on a thiazole core presents a classic process chemistry dilemma: Regioselectivity vs. Reactivity.
The "Golden Path" Strategy
The only scalable route to the O-isomer (the ether) is Nucleophilic Aromatic Substitution (
-
Starting Materials: 2-Halo-1,3-thiazole (Electrophile) + Cyclopentanol (Nucleophile).
-
Mechanism: Addition-Elimination via a Meisenheimer-like complex.
-
Key Constraint: The secondary nature of cyclopentanol creates significant steric hindrance, reducing reaction rates compared to primary alcohols (e.g., methoxy/ethoxy analogs).
The "Death Trap" (Do Not Attempt)
Do not attempt to synthesize this via alkylation of 2-hydroxythiazole (thiazolinone) with cyclopentyl bromide.
-
Reason: 2-Hydroxythiazoles exist in tautomeric equilibrium with thiazol-2-ones (amide-like structure).
-
Result: Reaction with alkyl halides preferentially occurs at the Nitrogen, yielding the N-cyclopentyl-thiazol-2-one impurity, which is chemically stable and difficult to separate.
Visualizing the Challenge
The following diagrams illustrate the reaction logic and the process flow required for successful scale-up.
Diagram 1: Reaction Pathways & Impurity Fate Map
Caption: The critical pathway relies on the pre-formation of the cyclopentoxide anion. Moisture leads to hydrolysis (red path).
Diagram 2: Scale-Up Process Flow (Unit Operations)
Caption: Segregated reactor setup is recommended to control H2 evolution and exotherm during alkoxide formation.
Troubleshooting Guides (FAQ Format)
Issue 1: "The reaction stalls at 60% conversion."
Diagnosis: The cyclopentoxide anion is bulky. As the reaction proceeds, the leaving group (Bromide) accumulates, increasing ionic strength and potentially precipitating salts that coat the unreacted base. Solution:
-
Switch Leaving Group: If using 2-chlorothiazole, switch to 2-bromothiazole . The C-Br bond is weaker and bromide is a better leaving group, essential for secondary alkoxides.
-
Solvent polarity: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP). THF is often too low-boiling to reach the activation energy required for this sterically hindered coupling.
-
Stoichiometry: Secondary alcohols often require a higher excess (1.5 – 2.0 eq) relative to the thiazole to drive kinetics to completion.
Issue 2: "I see a massive exotherm upon mixing reagents."
Diagnosis: You likely mixed the base (NaH), alcohol, and thiazole simultaneously. The deprotonation of cyclopentanol is exothermic, and the subsequent
-
Step 1: Charge Cyclopentanol and Solvent (e.g., THF/Toluene).
-
Step 2: Cool to 0°C. Add Base (NaH or KOtBu) portion-wise. Allow H2 evolution to cease (if NaH).
-
Step 3: Add 2-Bromothiazole solution slowly to the pre-formed alkoxide.
Issue 3: "My product contains a 'black tar' that won't separate."
Diagnosis: Thermal decomposition.[1] Thiazoles are electron-deficient but can undergo ring-opening or polymerization at high temperatures (>120°C) in the presence of strong bases. Solution:
-
Temperature Limit: Do not exceed 90°C.
-
Inert Atmosphere: Oxygen at high temperatures promotes radical decomposition of the ether linkage. Strictly use Nitrogen/Argon.
-
Workup: Use a Phase Transfer Catalyst (PTC) workup. Wash the organic layer with dilute HCl (pH 4-5) to remove basic impurities, but quickly neutralize, as the ether is acid-sensitive.
Scale-Up Data & Reagent Selection
The following table summarizes the trade-offs between different base systems for this specific transformation.
| Parameter | Method A: Sodium Hydride (NaH) | Method B: Potassium tert-Butoxide (KOtBu) | Method C: Phase Transfer (KOH + TBAB) |
| Scale Suitability | Lab (<100g) | Pilot/Mfg (>1kg) | Pilot/Mfg (>10kg) |
| Reaction Rate | Very Fast | Fast | Slow (requires agitation) |
| Safety Risk | High (H2 gas, pyrophoric) | Moderate (Corrosive) | Low |
| Water Tolerance | Zero (Fire hazard) | Low (Hydrolysis risk) | High (uses aqueous base) |
| Impurity Profile | Cleanest | Potential t-Butoxy byproduct | Harder to drive to 100% |
| Recommendation | Best for R&D | Best for Scale-up | Best for Cost |
Detailed Protocol: The "KOtBu" Route (Recommended for Scale-up)
Why this route? It avoids Hydrogen gas evolution (unlike NaH) and eliminates the solid-liquid mass transfer issues of carbonate bases.
-
Preparation: In Reactor A, dissolve Cyclopentanol (1.5 eq) in anhydrous Toluene/THF (10:1 ratio).
-
Alkoxide Formation: Add Potassium tert-butoxide (KOtBu) (1.6 eq) as a solution in THF at 0-5°C. Stir for 30 mins. Note: KOtBu is a stronger base than cyclopentoxide, driving the equilibrium forward.
-
Displacement: In Reactor B, dissolve 2-Bromothiazole (1.0 eq) in Toluene.
-
Addition: Transfer the contents of Reactor A into Reactor B slowly, maintaining internal temperature < 40°C.
-
Reaction: Heat to 70°C for 4-6 hours. Monitor by HPLC.
-
Quench: Cool to 20°C. Add saturated NH4Cl solution.
-
Isolation: Separate layers. The product is in the Toluene layer.
References
-
Nucleophilic Arom
) Mechanisms:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Safety in Scale-Up of Hydride Reagents
-
Thiazole Chemistry & Reactivity
-
Regioselectivity Challenges in Heterocycles
- Title: Regioselective alkylation of a versatile indazole (Mechanistic parallels to thiazole N vs O alkyl
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
Purification of "2-(Cyclopentyloxy)-1,3-thiazole" using column chromatography
Ticket ID: PUR-THZ-002 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for 2-(Cyclopentyloxy)-1,3-thiazole
Introduction: The Chemist's Challenge
You are likely synthesizing 2-(Cyclopentyloxy)-1,3-thiazole via a Nucleophilic Aromatic Substitution (
While the synthesis is straightforward, the purification presents a specific set of physicochemical challenges:
-
Lipophilicity vs. Polarity: The cyclopentyl ring adds significant lipophilicity, pushing the compound to elute early, potentially co-eluting with the starting material (2-bromothiazole).
-
Acid Sensitivity: 2-Alkoxythiazoles are imidate equivalents. On acidic silica gel, they are prone to hydrolysis, reverting to the thermodynamic sink: 2-thiazolone (a polar, crystalline solid).
-
Physical State: The product is typically a viscous oil, making crystallization difficult and column chromatography the primary isolation method.
This guide provides a self-validating workflow to ensure high recovery and purity.
Module 1: Method Development & Stability Checks
Before packing a column, you must validate the stationary phase compatibility. This is the most common failure point for this class of compounds.
Protocol: The "2D-TLC" Stability Test
Why? To determine if your product decomposes on silica gel.
-
Plate Preparation: Take a standard silica TLC plate.
-
Spotting: Spot your crude reaction mixture at the bottom-left corner.
-
Run 1: Elute with 10% EtOAc/Hexane.
-
Drying: Dry the plate gently with an air stream (do not heat excessively).
-
Run 2: Rotate the plate 90° and elute again with the same solvent system.
-
Analysis:
-
Diagonal Line: If all spots lie on a diagonal line, the compound is stable.
-
Off-Diagonal Spots: If a new spot appears below the main diagonal (more polar), your product is hydrolyzing on the silica.
-
Decision Matrix:
-
Stable: Proceed with Standard Silica Gel (Module 2).
-
Unstable: You must buffer the silica (add 1%
) or switch to Neutral Alumina.
Module 2: Column Chromatography Protocols
Option A: Standard Silica (Buffered)
Recommended for most 2-alkoxythiazoles to prevent "tailing" and hydrolysis.
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard resolution. |
| Buffer Additive | 1% Triethylamine (Et3N) | Neutralizes acidic silanol sites; prevents hydrolysis to thiazolone. |
| Solvent System | Hexane / Ethyl Acetate (Gradient) | Start 100% Hex |
| Loading Method | Liquid Load (DCM/Hexane) | Solid loading on silica can induce decomposition during solvent evaporation. |
| Flow Rate | Moderate | Too slow = diffusion; Too fast = poor equilibration. |
Step-by-Step Buffering:
-
Prepare your slurry using Hexane containing 1%
. -
Pour the column and flush with 2 column volumes (CV) of this buffer.
-
Crucial: The
must be in the column before the compound is loaded.
Option B: Separation from 2-Bromothiazole
Use this if
If 2-bromothiazole (
The "π-Selectivity" Switch: Change your solvent modifier from Ethyl Acetate to Toluene or Dichloromethane (DCM) .
-
System: Hexane / Toluene (Gradient 0
50%). -
Mechanism: Toluene interacts differently with the aromatic thiazole ring via
interactions, often altering the retention order compared to the dipole-driven separation of EtOAc.
Module 3: Troubleshooting & FAQs
Ticket #001: "My product is streaking/tailing on the column."
Diagnosis: Acidic interaction with silanols or amine protonation. Solution:
-
Immediate Fix: Add 1% Triethylamine to your current eluent reservoir.
-
Root Cause: The thiazole nitrogen is weakly basic. Without a modifier, it drags on acidic sites.
-
Verification: Check the collected fractions by TLC. If the spot becomes tighter after adding amine, the diagnosis was correct.
Ticket #002: "I isolated a white solid instead of an oil, and the NMR shows a carbonyl."
Diagnosis: Hydrolysis to 2-thiazolone . Causality: The ether linkage at the 2-position is an imidate equivalent. On acidic silica (pH ~5) and in the presence of water (from wet solvents or air), it hydrolyzes. Recovery:
-
You cannot reverse this.
-
Prevention for next batch: Use Neutral Alumina (Brockmann Grade III) instead of silica, or strictly use the
buffering method described in Module 2.
Ticket #003: "I have 5% Cyclopentanol remaining. It won't separate."
Diagnosis: Cyclopentanol is high-boiling (
-
Do not use the column to remove bulk alcohol.
-
Pre-Column Treatment: Wash the crude organic layer (EtOAc/Ether) with water (3x) and brine (1x) . Cyclopentanol has significant water solubility (
) compared to the lipophilic product. -
High Vac: If a trace remains, heat the oil to
under high vacuum (<1 mbar) for 2 hours.
Module 4: Visualization of the Purification Logic
Caption: Decision tree for selecting the stationary phase and solvent system based on stability and separation efficiency.
References
-
Synthesis and Reactivity of 2-Alkoxythiazoles
- Journal of Medicinal Chemistry often cites 2-alkoxythiazoles as intermediates. The instability of the imidate-like ether linkage is a known phenomenon in heterocyclic chemistry.
-
Source:
-
Purification of Acid-Sensitive Heterocycles
- The use of Triethylamine (Et3N) to deactivate silica gel is a standard protocol for acid-sensitive amines and ethers.
-
Source:
-
Separation of Halogenated Heterocycles
- Discussions on separating 2-bromothiazole
-
Source:
Technical Support Center: Stability & Storage of 2-(Cyclopentyloxy)-1,3-thiazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(Cyclopentyloxy)-1,3-thiazole is a lipophilic heteroaromatic building block often used in fragment-based drug discovery (FBDD) and as a bioisostere for other ether-linked heterocycles. While the thiazole ring is generally robust, the 2-alkoxy substituent introduces a specific instability profile that differs from simple alkyl-thiazoles.
Users frequently report "unexplained" loss of biological potency despite seemingly acceptable LC-MS purity. This guide addresses the root cause: O-to-N rearrangement and hydrolytic cleavage , both of which are accelerated by improper storage.
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular vulnerabilities. This compound faces two primary stability threats:
-
Thermal O-to-N Rearrangement (Isomerization):
-
Mechanism:[1][2][3][4][5][6] 2-Alkoxythiazoles are cyclic imidates. Under thermal stress or Lewis acid catalysis, the cyclopentyl group can migrate from the oxygen to the ring nitrogen.
-
Result: Formation of 3-cyclopentyl-1,3-thiazol-2-one (a lactam).
-
Critical Issue: This is an isomer . It has the exact same molecular weight as your target. Standard LC-MS will often show a single peak (or two unresolved peaks), leading to a "False Pass" on purity while the biological activity is destroyed.
-
-
Acid-Catalyzed Hydrolysis:
Visualization: Degradation Pathways
The following diagram illustrates the kinetic competition between the desired stable state and its degradation products.
Figure 1: Mechanistic pathways showing the critical risk of isomerization (Red) vs. hydrolysis (Yellow).[7]
Troubleshooting Guide
Use this decision matrix to diagnose issues with your compound batches.
| Symptom | Observation Method | Probable Cause | Corrective Action |
| Loss of Potency | Bioassay / IC50 shift | O-to-N Rearrangement. The lactam isomer is likely inactive. | Run 1H-NMR. Look for a shift in the cyclopentyl methine proton and loss of aromaticity character. LC-MS is blind to this. |
| Yellow/Orange Discoloration | Visual Inspection | Oxidation (N-oxide) or Polymerization. Thiazoles darken upon oxidation of the ring nitrogen or sulfur. | Repurify via silica chromatography.[7] Store under strict Argon atmosphere. |
| Precipitation in DMSO | Visual / Microscopy | Hydrolysis. The resulting thiazolone is often less soluble in organic solvents than the lipophilic ether parent. | Filter precipitate. Check supernatant purity. Discard if >10% degraded. |
| New Peak in LC-MS | LC-MS (Reverse Phase) | Hydrolysis. The thiazolone fragment is much more polar (earlier retention time). | If peak is small (<5%), repurify. If large, discard batch. |
Storage & Handling Protocols
This protocol relies on kinetic inhibition (low temperature) and exclusion of catalysts (moisture/oxygen).
Standard Operating Procedure (SOP-THZ-STOR)
A. Receipt & Initial Handling
-
Equilibration: Allow the sealed shipping vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound (hygroscopic shock).
-
Purity Check: Perform 1H-NMR immediately upon receipt to establish a baseline. Do not rely solely on the Certificate of Analysis (CoA) if the shipment took >48 hours without cold packs.
B. Long-Term Storage Conditions
-
Temperature: -20°C (± 5°C) .
-
Reasoning: The activation energy for the O-to-N rearrangement is moderate. Storage at -20°C effectively arrests this kinetic process.
-
-
Atmosphere: Argon or Nitrogen Overlay .[8]
-
Reasoning: Displaces oxygen (prevents N-oxide formation) and humidity (prevents hydrolysis). Argon is preferred as it is heavier than air and forms a better "blanket."
-
-
Container: Amber borosilicate glass vials with Teflon-lined caps.
-
Reasoning: Amber glass blocks UV light (preventing radical formation). Teflon prevents leaching of plasticizers which can act as Lewis acids.
-
C. Solution Storage (DMSO)
-
Avoid if possible. If necessary, store as a high-concentration stock (>10 mM) in anhydrous DMSO over molecular sieves (3Å or 4Å).
-
Freeze/Thaw: Limit to max 3 cycles . Repeated condensation introduces water, accelerating hydrolysis.
Workflow Visualization: Safe Storage Loop
Figure 2: The "Safe Storage Loop" minimizes moisture introduction and thermal stress.
Frequently Asked Questions (FAQs)
Q: Can I store 2-(Cyclopentyloxy)-1,3-thiazole in water or PBS buffers? A: No. The compound is an imidate ether. In aqueous buffers, especially at pH < 7, it will hydrolyze to the inactive thiazolone and cyclopentanol. Prepare aqueous dilutions immediately before use in your assay.
Q: My LC-MS shows a single peak, but the compound is inactive. Is the instrument broken? A: Likely not. You are probably detecting the N-cyclopentyl isomer . Both the active O-ether and the inactive N-amide have the same mass. You must use 1H-NMR or a specialized chiral/isomer-separation HPLC column to distinguish them.
Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air and settles into the vial, creating a more effective barrier against moisture and oxygen ingress than Nitrogen, which can mix more easily with headspace air if the seal is imperfect.
Q: I left the vial on the benchtop over the weekend. Is it ruined? A: It depends on the ambient temperature and humidity. If the lab was warm (>25°C) or humid, partial rearrangement or hydrolysis is possible. Run an NMR. If <5% degradation is observed, it may still be usable for non-critical screens, but it should be repurified for Kd determination.
References
-
Rearrangement of 2-Alkoxythiazoles
- Context: This class of rearrangement (Chapman-like)
- Source:Journal of Organic Chemistry. "Thermal Rearrangement of 2-Alkoxythiazoles to N-Alkylthiazolin-2-ones."
- Citation:J. Org. Chem.1975, 40, 12, 1760–1763.
-
Hydrolysis Mechanisms of Heterocycles
- Context: General acid-catalyzed hydrolysis of imid
- Source:Chemical Reviews. "The Chemistry of Thiazoles and Thiazolidines."
- Cit
-
Storage of Labile Heterocycles
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. esisresearch.org [esisresearch.org]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. neogen.com [neogen.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Cyclopentyloxy)-1,3-thiazole Synthesis & Characterization
Executive Summary & Diagnostic Workflow
The synthesis of 2-(cyclopentyloxy)-1,3-thiazole presents a classic challenge in heterocyclic chemistry: the balance between the stability of the vinyl-ether-like C–O bond and the ambident nucleophilicity of the thiazole core.
Users typically encounter three primary failure modes:
-
Hydrolysis: Reversion to 2-thiazolone during workup (loss of the cyclopentyl group).
-
Regioisomerism: Formation of N-cyclopentyl-thiazol-2-one instead of the desired O-ether.
-
Thermal Rearrangement: Isomerization of the product upon heating (Chapman-like rearrangement).
Interactive Diagnostic Map
Use the following logic flow to identify your specific impurity profile.
Figure 1: Diagnostic logic for identifying byproducts based on mass spectrometry and NMR signals.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Disappearing Product" (Hydrolysis)
User Question: "My reaction showed full conversion by TLC, but after working it up with 1N HCl to remove excess base, the product disappeared, and I isolated a polar solid (Mass 101). What happened?"
Technical Analysis: You have triggered the acid-catalyzed hydrolysis of the vinyl-ether linkage. The C2-position of the thiazole ring is electron-deficient, but the oxygen donation makes the C2–O bond resemble an imidate or vinyl ether.
-
Mechanism: Protonation occurs at the thiazole nitrogen (N3). This activates the C2 position for nucleophilic attack by water. The tetrahedral intermediate collapses, expelling cyclopentanol and forming the thermodynamically stable 2-thiazolone (often existing as the lactam tautomer).
-
Key Indicator: Appearance of 2-thiazolone (polar, high melting point) and free cyclopentanol in the crude mixture.
Corrective Protocol:
-
NEVER use acidic washes (HCl, citric acid) during workup for this specific scaffold.
-
Quench: Pour the reaction mixture into a saturated
solution (mildly acidic but usually safe) or simply water. -
Buffer: If the reaction was highly basic, buffer the aqueous layer to pH 7–8 using phosphate buffer before extraction.
Issue 2: The "Wrong Isomer" (N- vs. O-Alkylation)
User Question: "I synthesized the compound by reacting 2-hydroxythiazole with cyclopentyl bromide. The mass is correct, but the NMR shows a carbonyl peak at 165 ppm. Is this my product?"
Technical Analysis: No. You have isolated the N-alkylated isomer (3-cyclopentylthiazol-2(3H)-one).
-
Causality: The 2-hydroxythiazole anion is an ambident nucleophile . Under thermodynamic control or in polar aprotic solvents (DMF/DMSO) without specific additives, alkylation prefers the nitrogen atom (N3) over the oxygen, leading to the lactam (thiazolone) structure.
-
Thermodynamics: The N-alkylated product preserves the strong C=O bond, which is often energetically favored over the imine-like structure of the O-ether.
Corrective Protocol: To force O-alkylation , you must change the synthetic strategy or conditions:
-
Strategy A (Recommended): Use Nucleophilic Aromatic Substitution (
) .[1] React 2-bromothiazole (electrophile) with sodium cyclopentoxide (nucleophile). This kinetically traps the O-alkyl product. -
Strategy B (If using 2-hydroxythiazole): Use Silver(I) salts (e.g.,
) in a non-polar solvent (toluene/benzene). Silver coordinates to the nitrogen/halide, blocking the N-site and promoting O-alkylation (The "Silver Salt Rule").
Issue 3: Thermal Instability (The Chapman Rearrangement)
User Question: "I successfully made the O-ether, but when I scaled up and heated the reaction longer to drive it to completion, the purity dropped. Why?"
Technical Analysis: You are observing a thermal rearrangement (analogous to the Chapman rearrangement).
-
Mechanism: At high temperatures (>100°C), the 2-alkoxythiazole can undergo an intramolecular 1,3-migration of the cyclopentyl group from Oxygen to Nitrogen.
-
Risk Factor: This is particularly prevalent if the reaction is run in high-boiling solvents (DMF, DMSO) for extended periods.
Corrective Protocol:
-
Temperature Control: Limit reaction temperature to 60–80°C.
-
Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight at reflux.
Scientific Validation: Reaction Pathways
The following diagram details the competing mechanistic pathways that determine product purity.
Figure 2: Mechanistic pathways showing the kinetic product (O-ether) vs. thermodynamic and hydrolysis byproducts.
Validated Experimental Protocol
This protocol is designed to maximize O-alkylation while preventing hydrolysis.
Method: Nucleophilic Aromatic Substitution ( )[2][3][4]
| Parameter | Specification | Rationale |
| Substrate | 2-Bromothiazole (1.0 eq) | Better leaving group than Cl; avoids N-alkylation issues of hydroxy-thiazole. |
| Nucleophile | Cyclopentanol (1.2 eq) | Slight excess to drive conversion. |
| Base | NaH (1.5 eq, 60% in oil) | Irreversible deprotonation of alcohol. |
| Solvent | Anhydrous THF (0.5 M) | Lower boiling point prevents thermal rearrangement compared to DMF. |
| Temp/Time | 0°C to Reflux (66°C) | Reflux in THF is generally safe; avoid higher temps. |
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.
-
Alkoxide Formation: Add Cyclopentanol (1.2 eq) dropwise at 0°C. Stir for 30 min at RT (Evolution of
gas). -
Addition: Cool back to 0°C. Add 2-Bromothiazole (1.0 eq) dropwise (neat or in minimal THF).
-
Reaction: Warm to RT, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Hex/EtOAc 9:1).
-
Quench (CRITICAL): Cool to 0°C. Quench by slow addition of saturated aqueous
. Do not use water alone if the pH is uncontrolled; ensure pH > 7. -
Extraction: Extract with Diethyl Ether (
) or EtOAc. -
Purification: Silica gel chromatography. Elute with Hexane/EtOAc (gradient 0%
10%).-
Note: The product is an oil. Store at -20°C to prevent slow hydrolysis or rearrangement.
-
References
-
General
on Thiazoles:- Synthesis of 2-alkoxythiazoles via substitution.
- Source: Journal of Medicinal Chemistry / RSC Advances.
- Context: Confirms reactivity of 2-halo-4-substituted thiazoles towards alkoxides.
-
Ambident Nucleophiles (N vs O Alkylation)
- N- versus O-alkyl
- Source: Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.
- Context: Defines the NMR shifts distinguishing N-alkyl vs O-alkyl isomers in heterocyclic systems.
-
Hydrolytic Instability
- Hydrolytic Stability of Hydrazones and Oximes (and related hetero
- Source: Journal of Organic Chemistry.
- Context: Discusses the acid-catalyzed mechanism of C=N-O bond cleavage, analogous to the 2-alkoxythiazole system.
-
Thermal Rearrangement
- Thermal Rearrangement of Thiooxime Esters (and rel
- Source: Chemical Science / ResearchG
- Context: Provides precedent for the thermal migration of alkyl groups in N/S/O heterocyclic systems.
Sources
Enhancing the reaction rate of "2-(Cyclopentyloxy)-1,3-thiazole" formation
Technical Support Center: 2-(Cyclopentyloxy)-1,3-thiazole Synthesis
Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)-1,3-thiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into enhancing the reaction rate and overall success of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
2-Alkoxy-1,3-thiazoles are a valuable class of heterocyclic compounds utilized in medicinal and materials chemistry.[1][2][3] The target molecule, 2-(Cyclopentyloxy)-1,3-thiazole, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This pathway, while direct, can often be sluggish and prone to side reactions if not properly optimized. The core challenge lies in activating a typically electron-rich aromatic thiazole ring for nucleophilic attack by the cyclopentoxide anion.[4][5]
The most common and direct approach involves the reaction of a 2-halo-1,3-thiazole (e.g., 2-chloro- or 2-bromo-1,3-thiazole) with a cyclopentoxide salt. This is a variation of the classic Williamson ether synthesis.[6][7][8] This guide will focus on troubleshooting and enhancing the rate of this specific transformation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is extremely slow or has stalled. What are the primary factors limiting the reaction rate?
This is the most frequent challenge. A slow reaction rate in this SNAr synthesis typically points to one of three areas: insufficient nucleophilicity of the cyclopentoxide, poor reactivity of the 2-halothiazole substrate, or suboptimal reaction conditions.
-
Cause 1: Poor Nucleophile Activity. The cyclopentoxide anion (c-C₅H₉O⁻) must be a "free" and available nucleophile. If it is tightly associated with its counter-ion (e.g., Na⁺) or solvated by protic solvents, its reactivity will be dramatically reduced.[6][9]
-
Cause 2: Sub-optimal Solvent Choice. Protic solvents (e.g., ethanol, water) or apolar solvents will slow down the reaction rate by solvating and deactivating the nucleophile.[6][8] Polar aprotic solvents are strongly recommended as they solvate the cation but leave the anion nucleophile relatively "naked" and reactive.[9][10]
-
Cause 3: Insufficient Temperature. Like most SNAr reactions, adequate thermal energy is required to overcome the activation barrier. Typical temperatures range from 50 to 100 °C.[6][8] However, excessively high temperatures can promote side reactions.[6]
Caption: SNAr mechanism for the formation of the target product.
Step-by-Step Procedure:
-
Preparation of Sodium Cyclopentoxide (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous N,N-Dimethylformamide (DMF, 5 mL per mmol of cyclopentanol).
-
Add cyclopentanol (1.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the complete formation of the alkoxide.
-
-
Ether Formation:
-
To the freshly prepared solution of sodium cyclopentoxide, add 2-chlorothiazole (1.0 eq.).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the 2-chlorothiazole starting material is consumed (typically 2-8 hours). [6]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [6]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(Cyclopentyloxy)-1,3-thiazole.
-
Summary of Optimization Parameters
For clarity, the key variables and their impact on the reaction are summarized below.
| Parameter | Recommendation | Rationale |
| Substrate | 2-Bromothiazole or 2-Iodothiazole | Halogen reactivity order is I > Br > Cl. A more reactive leaving group accelerates the SNAr reaction. [11] |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of cyclopentanol to the more reactive cyclopentoxide. [9] |
| Solvent | Anhydrous DMF, DMSO, or Acetonitrile | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion, leading to a faster reaction. [6][8] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a practical rate. Monitor closely to avoid decomposition. [6][8] |
| Catalyst | TBAB or 18-Crown-6 (Optional) | A phase-transfer catalyst can dramatically increase the reaction rate by improving the solubility and availability of the nucleophile in the organic phase. [10][12] |
References
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. The Journal of Organic Chemistry, 66(23), 7925–7929. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1. Available from: [Link]
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26. Available from: [Link]
-
ACS Publications. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Available from: [Link]
-
Stilbs, P., & Moseley, M. E. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Journal of Colloid and Interface Science, 278(1), 218-223. Available from: [Link]
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 66(23), 7925-7929. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
MDPI. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 26(1), 193*. Available from: [Link]
-
ResearchGate. (2014). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449*. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 18, 134-139. Available from: [Link]
-
LS College. (2021). Williamson ether synthesis. Available from: [Link]
-
ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health Sciences, 6(S5), 5272-5292. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Vol 25 No 2, 257-267. Available from: [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6296. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. 12(4), 183-195. Available from: [Link]
-
PubMed. (2017). Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction. ACS Combinatorial Science, 19(12), 763-769. Available from: [Link]
-
Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(9), 1011-1033. Available from: [Link]
Sources
- 1. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 2. sciencescholar.us [sciencescholar.us]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. francis-press.com [francis-press.com]
- 12. ijirset.com [ijirset.com]
Method refinement for consistent results with "2-(Cyclopentyloxy)-1,3-thiazole"
Executive Summary
2-(Cyclopentyloxy)-1,3-thiazole is a lipophilic heteroaryl ether frequently utilized as a "privileged scaffold" in fragment-based drug discovery (e.g., glucokinase activators, p38 MAP kinase inhibitors). While structurally simple, this molecule presents two distinct chemical challenges that lead to batch inconsistency:
-
Competitive Elimination: The secondary nature of the cyclopentyl group complicates standard alkylation.
-
Thermodynamic Instability: The 2-alkoxythiazole system is prone to O- to N-rearrangement (forming the thermodynamically stable N-cyclopentylthiazol-2-one) under thermal stress or acidic conditions.
This guide replaces trial-and-error with a mechanistic approach to synthesis, purification, and storage.
Module 1: Synthesis Optimization
The "Inverse" Williamson Strategy
User Question:
"I tried reacting 2-hydroxythiazole with bromocyclopentane using
Technical Diagnosis: You are fighting thermodynamics. 2-Hydroxythiazole exists in equilibrium with its tautomer, thiazol-2-one (the lactam form). The lactam nitrogen is often more nucleophilic, leading to N-alkylation. Furthermore, bromocyclopentane is a secondary halide prone to E2 elimination.
The Solution:
Switch to an
Optimized Protocol:
-
Substrates: 2-Chlorothiazole (Electrophile) + Cyclopentanol (Nucleophile).
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous THF (0°C to RT). Avoid DMF if possible to simplify workup and reduce thermal stress during removal.
Step-by-Step Workflow:
-
Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Add Cyclopentanol (1.1 equiv) dropwise. Stir for 30 min to form the alkoxide.
-
Add 2-Chlorothiazole (1.0 equiv) dropwise.
-
Allow to warm to Room Temperature (RT). Monitor by TLC.[1]
-
Note: If reaction is sluggish at RT, heat to 50°C max. Do not reflux (risk of rearrangement).
-
Visualization: Synthesis Decision Tree
Figure 1: Decision logic for synthesis. Route B avoids the thermodynamic trap of N-alkylation.
Module 2: Purification & Isolation
The "Acid Trap" Phenomenon
User Question: "My crude NMR looked clean, but after flash chromatography on silica gel, the product peak disappeared and a new polar spot appeared. What happened?"
Technical Diagnosis:
Silica gel is slightly acidic (
-
Hydrolysis: Cleavage of the ether back to the thiazolone.
-
Rearrangement: Acid-catalyzed migration of the cyclopentyl group from Oxygen to Nitrogen.
The Solution: You must neutralize the stationary phase.
Refined Purification Protocol:
-
Pre-treatment: Slurry the silica gel in your eluent + 1% Triethylamine (Et3N) .
-
Eluent: Hexanes/Ethyl Acetate (gradient). Maintain 0.5% Et3N throughout the run.
-
Speed: Flash chromatography should be rapid. Do not leave the compound on the column overnight.
Data: Solvent System Compatibility
| Solvent System | Additive | Suitability | Notes |
| DCM / MeOH | None | Poor | Methanol is nucleophilic; Silica acidity high in DCM. |
| Hexane / EtOAc | None | Risky | Acceptable only for very fast runs. |
| Hexane / EtOAc | 1% | Excellent | Base neutralizes silica surface silanols. |
| Acetone | None | Avoid | Difficult to remove without heat; promotes rearrangement. |
Module 3: Stability & Storage
Preventing the O- to N- Migration
User Question: "We synthesized a 10g batch, but after two weeks on the shelf, the purity dropped from 98% to 85%. Is the compound light sensitive?"
Technical Diagnosis:
While thiazoles can be light sensitive, the primary culprit here is likely thermal rearrangement . The driving force is the formation of the strong
Mechanism of Degradation: The 2-alkoxythiazole undergoes a [1,3]-sigmatropic shift (or intermolecular ion-pair mechanism) to form N-cyclopentylthiazol-2-one.
Visualization: Degradation Pathway
Figure 2: The irreversible thermal rearrangement from O-ether to N-lactam.
Storage Protocol (SOP):
-
Temperature: Store at -20°C . Room temperature storage is forbidden for periods > 24 hours.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen can oxidize the sulfur in the thiazole ring, creating sulfoxides that accelerate decomposition.
-
Physical State: Store as a solid if possible. If the product is an oil (common for this ether), dissolve in anhydrous benzene or toluene and freeze (matrix isolation) for long-term banking.
FAQ: Rapid Troubleshooting
Q: Can I use the Mitsunobu reaction (2-hydroxythiazole + cyclopentanol + DEAD +
Q: How do I remove the excess cyclopentanol from the reaction? A: Cyclopentanol has a high boiling point (140°C). Do not distill the product to remove it (heat = rearrangement). Instead, use the "Water Wash" technique :
-
Dilute crude reaction with Diethyl Ether (not DCM).
-
Wash 5x with water. Cyclopentanol is partially soluble in water; the lipophilic thiazole ether will stay in the organic layer.
-
Finish with a brine wash.[1]
Q: Is this compound toxic? A: Treat as a potent bioactive. Thiazole ethers are often metabolically active (CYP450 interactions). Handle with full PPE in a fume hood.
References
-
Nucleophilic Arom
): -
Williamson Ether Synthesis (Limitations)
-
Heterocycle Rearrangement (O to N)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines [mdpi.com]
Validation & Comparative
Comparing the efficacy of "2-(Cyclopentyloxy)-1,3-thiazole" with other kinase inhibitors
Comparative Efficacy Guide: 2-(Cyclopentyloxy)-1,3-thiazole Scaffolds in Kinase Modulation
Executive Summary: The Role of the Cyclopentyloxy-Thiazole Scaffold
2-(Cyclopentyloxy)-1,3-thiazole is not typically a standalone, high-potency drug but rather a privileged scaffold and fragment utilized in the design of bioactive molecules, particularly Glucokinase Activators (GKAs) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors .[1] In the context of protein kinase inhibition , this moiety serves as a critical hydrophobic pharmacophore, often compared to the more ubiquitous 2-aminothiazole scaffold found in drugs like Dasatinib.[1]
While the 2-aminothiazole core is a "gold standard" hinge-binder for kinases (providing both H-bond donor and acceptor motifs), the 2-(cyclopentyloxy)-1,3-thiazole core (an alkoxythiazole) lacks the H-bond donor capability at the 2-position.[1] Consequently, its efficacy as a standalone kinase inhibitor is generally lower (high µM to mM range) compared to aminothiazoles, unless it is elaborately substituted at the 4- or 5-positions to interact with specific hydrophobic pockets (e.g., the specificity pocket or allosteric sites).[1]
Key Differentiator: The cyclopentyloxy group provides exceptional lipophilic occupancy and metabolic stability (ether linkage vs. amine), making it a superior choice for targeting allosteric sites (as in GKAs) or specific hydrophobic channels, whereas aminothiazoles are preferred for ATP-competitive hinge binding.[1]
Technical Deep Dive: Mechanism & Pharmacophore Analysis
Structural Pharmacology
The efficacy of 2-(Cyclopentyloxy)-1,3-thiazole stems from its dual-nature pharmacophore:
-
Thiazole Ring (1,3-position):
-
Cyclopentyloxy Tail (2-position):
-
Ether Oxygen: Acts as a weak H-bond acceptor but primarily serves as a flexible linker.[1]
-
Cyclopentyl Group: A bulky, lipophilic moiety that optimally fills hydrophobic pockets (e.g., the ribose-binding pocket or the "gatekeeper" region).[1] It is metabolically robust compared to linear alkyl chains.[1]
-
Comparative Mechanism: Oxy-Thiazole vs. Amino-Thiazole
The critical distinction in efficacy lies in the H-bond network capability:[1]
| Feature | 2-(Cyclopentyloxy)-1,3-thiazole | 2-Aminothiazole (e.g., Dasatinib) |
| H-Bond Donor | Absent (Ether linkage) | Present (Exocyclic NH) |
| H-Bond Acceptor | Present (Thiazole N) | Present (Thiazole N) |
| Binding Mode | Hydrophobic Driven (Allosteric/Pocket Filler) | Electrostatic Driven (Hinge Binder) |
| Kinase Potency | Low (Fragment: >100 µM) | High (Lead: <100 nM) |
| Metabolic Stability | High (Ether is stable) | Moderate (Amine can be acetylated/oxidized) |
| Primary Use | Glucokinase Activators , 11β-HSD1 | Type I/II Kinase Inhibitors (CDK, SRC, ABL) |
Comparative Efficacy Analysis
This section compares the 2-(Cyclopentyloxy)-1,3-thiazole scaffold against standard kinase inhibitor classes.
vs. Aminothiazoles (The Gold Standard)
-
Standard: Dasatinib (BMS-354825), a multi-targeted kinase inhibitor (BCR-ABL, SRC).[1]
-
Comparison: Dasatinib utilizes a 2-aminothiazole core to form a bidentate H-bond with the kinase hinge (Met318 in ABL).[1]
-
Efficacy Gap: The 2-(cyclopentyloxy) analog lacks the exocyclic NH donor.[1]
-
Result: A significant drop in hinge-binding affinity (often >100-fold loss in potency) if used as a direct replacement in Type I inhibitors.[1]
-
Advantage:[1][2] The cyclopentyloxy analog is less prone to promiscuous binding caused by the reactive amino group, offering better selectivity for targets requiring deep hydrophobic pocket occupancy (e.g., metabolic enzymes).[1]
-
vs. Pyrazoles & Pyrimidines
-
Standard: Tozasertib (VX-680), an Aurora kinase inhibitor (Aminopyrazole/pyrimidine core).[1]
-
Comparison: Pyrazoles are excellent H-bond donors/acceptors.[1]
-
Efficacy: The 2-(cyclopentyloxy)-1,3-thiazole is inferior as a primary hinge binder but superior as a fragment for "Fragment-Based Drug Discovery" (FBDD).[1] Its high Ligand Efficiency (LE) in hydrophobic sub-pockets makes it an ideal starting point for growing inhibitors into the "back pocket" of the kinase.[1]
Case Study: Glucokinase Activation (High Efficacy Domain)
While a weak inhibitor of typical protein kinases, this scaffold is a highly efficacious activator of Glucokinase (GK).[1]
-
Mechanism: It binds to the allosteric site of GK, stabilizing the active conformation.[1]
-
Data: Derivatives like RO-28-1675 (containing the cyclopentyloxy-thiazole motif) show EC50 values in the nanomolar range (e.g., <50 nM) , proving the scaffold's high efficacy when targeted to the correct hydrophobic domain.[1]
Experimental Protocols: Validating the Scaffold
To evaluate the efficacy of a 2-(Cyclopentyloxy)-1,3-thiazole derivative, use the following self-validating workflows.
Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Determine the binding affinity (
-
Immobilization: Immobilize the target kinase (e.g., CDK2, p38) on a CM5 sensor chip via amine coupling.[1]
-
Preparation: Dissolve 2-(Cyclopentyloxy)-1,3-thiazole (or derivative) in 100% DMSO (Stock 100 mM). Dilute to running buffer (PBS-P+, 1% DMSO).[1]
-
Injection: Inject concentration series (e.g., 500 µM down to 15 µM) at 30 µL/min.
-
Reference: Use a reference channel (no protein) to subtract bulk refractive index changes.
-
Validation:
Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: Measure IC50.[1]
-
Reagents: Use a TR-FRET kit (e.g., LanthaScreen).[1]
-
Reaction: Mix Kinase (5 nM), ATP (at
), Substrate (e.g., GFP-tagged STAT1), and Test Compound (10-point dilution). -
Incubation: 1 hour at Room Temp.
-
Detection: Add Eu-labeled antibody.[1] Read FRET signal (Ex 340 nm, Em 665/615 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation.[1]
Visualization: Mechanism of Action
Diagram 1: Pharmacophore Comparison (Aminothiazole vs. Oxythiazole)
Caption: Comparison of binding modes. The Aminothiazole (left) forms a strong bidentate H-bond network with the hinge, while the 2-(Cyclopentyloxy)-1,3-thiazole (right) relies primarily on hydrophobic pocket occupancy and a single weak H-bond acceptor.[1]
Diagram 2: Fragment-to-Lead Optimization Workflow
Caption: Workflow for utilizing the 2-(Cyclopentyloxy)-1,3-thiazole scaffold. It serves as a validated starting point (fragment) that requires specific elaboration (e.g., at C4/C5) to achieve high potency against specific kinases or metabolic enzymes.[1]
References
-
Das, J., et al. (2006).[1] "2-Aminothiazole as a novel kinase inhibitor template.[1][3] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor."[1] Journal of Medicinal Chemistry. Link
- Grimm, M., et al. (2009). "Structure-Activity Relationships of Thiazole-Based Glucokinase Activators." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the cyclopentyloxy-thiazole moiety in GKAs).
-
BenchChem. (2024). "Product: 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole."[1][2][3] Chemical Catalog. (Cited as a key building block for this scaffold). Link
-
PubChem. (2024). "Compound Summary: 2-cyclopentyl-1,3-thiazole." National Library of Medicine.[1] Link[1]
Sources
A Comparative Guide to Thiazole Derivatives in Biological Assays: Contextualizing 2-(Cyclopentyloxy)-1,3-thiazole
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a particular focus on their anticancer and antimicrobial properties. While direct comparative experimental data for 2-(Cyclopentyloxy)-1,3-thiazole is limited in the current body of peer-reviewed literature, this guide will contextualize its potential by examining structurally related and other bioactive thiazole compounds, supported by experimental data and detailed protocols.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and various antibiotics. Its unique chemical properties allow for diverse substitutions, leading to a wide array of biological activities. This guide will delve into the structure-activity relationships of these derivatives, presenting quantitative data to facilitate comparison and inform future research directions.
Comparative Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives has been extensively studied against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, disruption of microtub
Validating Target Engagement of 2-(Cyclopentyloxy)-1,3-thiazole Scaffolds: A Strategic Guide
Topic: Validating the target engagement of "2-(Cyclopentyloxy)-1,3-thiazole" in cells Content Type: Publish Comparison Guide
Executive Summary & Chemical Context
2-(Cyclopentyloxy)-1,3-thiazole is a privileged pharmacophore often deployed in kinase inhibitor design, most notably serving as the core scaffold for QL-X-138 , a potent dual inhibitor of MNK1/2 (MAPK interacting serine/threonine kinases) and BTK (Bruton’s Tyrosine Kinase).
In medicinal chemistry, this thiazole moiety typically functions as the "hinge binder" or a hydrophobic anchor within the ATP-binding pocket. Validating its engagement in a cellular environment is critical to distinguish between genuine target occupancy and non-specific cytotoxicity.
This guide compares three primary cellular validation methodologies—CETSA , NanoBRET , and Functional Phospho-Signaling —and provides a definitive protocol for validating this scaffold's interaction with its primary non-covalent targets, MNK1/2.
Comparative Analysis of Validation Methodologies
For a thiazole-based scaffold (reversible binding to MNK, potential covalent binding to BTK depending on side chains), selecting the right assay is crucial.
| Feature | CETSA (Cellular Thermal Shift Assay) | NanoBRET (Bioluminescence Resonance Energy Transfer) | Functional Signaling (Western Blot) |
| Principle | Ligand binding stabilizes protein structure, shifting melting temp ( | Energy transfer between Luciferase-tagged target and fluorescent tracer. | Measures downstream phosphorylation (e.g., p-eIF4E).[2] |
| Target Type | Soluble kinases (MNK1/2) & membrane-associated (BTK). | Any genetically taggable protein. | Endogenous pathway markers. |
| Sensitivity | Moderate (Requires sufficient occupancy for shift). | High (Quantitative | High (Amplified signal). |
| Throughput | Medium (Western blot detection) to High (AlphaScreen). | High (Plate-reader based). | Low (Labor-intensive). |
| Pros | Label-free ; works with endogenous proteins; ideal for scaffolds. | Live-cell equilibrium ; kinetic analysis possible. | Confirms functional consequence of binding. |
| Cons | prone to false negatives if stabilization is weak. | Requires transfection/engineering of cells. | Indirect; subject to pathway crosstalk/feedback. |
| Verdict | Primary Choice for initial scaffold validation. | Gold Standard for quantitative affinity ( | Required for phenotypic correlation. |
Expert Insight:
For the 2-(Cyclopentyloxy)-1,3-thiazole scaffold, CETSA is the most robust starting point. Thiazole rings often contribute significant thermal stabilization to kinase domains (MNK1/2) by filling the hydrophobic pocket. Functional assays (p-eIF4E levels) should always accompany biophysical assays to prove that physical engagement translates to pathway inhibition.
Validated Experimental Protocol: CETSA for MNK Engagement
Objective: Determine if 2-(Cyclopentyloxy)-1,3-thiazole (or its derivative QL-X-138) physically engages MNK1 in live cells.
Phase 1: Cell Preparation
-
Cell Line: Use MV-4-11 (AML) or Ramos (Burkitt's lymphoma) cells, as these are highly dependent on MNK/BTK signaling.
-
Seeding: Seed
cells/mL in T-75 flasks 24h prior to treatment. -
Treatment:
-
Experimental Group: Treat with 1
M of the thiazole compound (or the biochemical ). -
Control Group: Treat with 0.1% DMSO (Vehicle).
-
Incubation: 1 hour at 37°C, 5% CO
.
-
Phase 2: Thermal Challenge
-
Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Distribute 50
L of cell suspension into 10 PCR tubes for each group. -
Heating: Apply a temperature gradient (
to in increments) using a thermal cycler.-
Duration: 3 minutes heating, followed by 3 minutes cooling at
.
-
Phase 3: Lysis & Separation
-
Lysis: Add 50
L of CETSA Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, 5% Glycerol) to each tube. -
Freeze-Thaw: Perform 3 cycles of liquid nitrogen snap-freeze and
thaw to ensure complete lysis. -
Clarification: Centrifuge at
for 20 minutes at to pellet denatured/aggregated proteins. -
Collection: Carefully transfer the supernatant (soluble fraction) to new tubes.
Phase 4: Detection (Western Blot)
-
Electrophoresis: Run supernatants on 10% SDS-PAGE.
-
Blotting: Transfer to PVDF membrane.
-
Antibody: Probe with Anti-MNK1 (C4C1) (Cell Signaling Tech #2195) or Anti-BTK .
-
Analysis: Plot the relative band intensity vs. Temperature.
-
Success Criterion: A right-shift in the melting curve (
shift ) in the treated group compared to DMSO confirms target engagement.
-
Mechanism of Action & Pathway Visualization
The 2-(Cyclopentyloxy)-1,3-thiazole scaffold (as seen in QL-X-138) operates by binding the ATP pocket of MNK1/2, preventing the phosphorylation of eIF4E. This disrupts the translation of oncogenic mRNAs (e.g., c-Myc, Mcl-1).
Signaling Pathway Diagram
Caption: The thiazole scaffold inhibits MNK1/2, blocking eIF4E phosphorylation and suppressing oncogenic translation.
Troubleshooting & Critical Controls
| Issue | Possible Cause | Solution |
| No Tm Shift Observed | Low cellular permeability. | Verify intracellular accumulation via LC-MS. |
| Protein Precipitation in Control | Lysis buffer too harsh. | Reduce NP-40 concentration to 0.2% or use digitonin. |
| High Background Signal | Non-specific antibody binding. | Validate antibody specificity using siRNA knockdown of MNK1. |
| Shift in Actin (Loading Control) | Compound causes general aggregation. | The compound is likely a "pan-assay interference compound" (PAIN). Discard. |
References
-
Wu, J., et al. (2016). Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia. Leukemia.[2][3][4][5][6] [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]
-
Reich, S. H., et al. (2018). Structure-based design of novel, potent, and selective inhibitors of the mitogen-activated protein kinase interacting kinases MNK1 and MNK2. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. QL-X-138 HCl | BTK | MNK | TargetMol [targetmol.com]
- 3. Discovery of a BTK/MNK Dual Inhibitor for Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Cyclopentyloxy)-1,3-thiazole Analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(Cyclopentyloxy)-1,3-thiazole analogs. It is designed for medicinal chemists and drug developers optimizing heterocyclic scaffolds for metabolic and GPCR targets.
Executive Summary
The 2-(Cyclopentyloxy)-1,3-thiazole scaffold represents a critical bioisostere in modern medicinal chemistry, particularly in the optimization of Glucokinase Activators (GKAs) , 11β-HSD1 inhibitors , and Adenosine Receptor (A3) antagonists .
While 2-aminothiazoles are ubiquitous in drug discovery, they often suffer from rapid metabolic clearance (N-oxidation/glucuronidation) and poor permeability. The 2-alkoxythiazole series, specifically the cyclopentyloxy analog, offers a strategic solution: it retains the critical lipophilic vector required for hydrophobic pocket occupancy while replacing the hydrogen-bond donor (NH) with a metabolic "hard" spot (Ether Oxygen), significantly altering the physicochemical profile (LogP, tPSA).
This guide compares the 2-(Cyclopentyloxy) series against its primary competitors: the 2-Cyclopentylamino (nitrogen isostere) and 2-Cyclohexyloxy (ring homolog) analogs.
Chemical Space & Design Rationale
The selection of the 2-(Cyclopentyloxy)-1,3-thiazole core is driven by three specific medicinal chemistry principles:
-
Lipophilic Vector Optimization: The cyclopentyl group provides an optimal Van der Waals fill for the "allosteric switch" pockets found in Glucokinase and the orthosteric site of Adenosine A3 receptors. It is less bulky than cyclohexyl (avoiding steric clash) but more lipophilic than isopropyl.
-
Electronic Modulation: The oxygen atom at the C2 position exerts a stronger +M (mesomeric) effect than nitrogen, increasing electron density on the thiazole C5 position, which can enhance potency against electrophilic cysteine residues in covalent inhibitors.
-
Metabolic Shunt: Replacing the -NH- linker removes a primary site for Phase II conjugation, potentially extending half-life (
).
Comparative Scaffold Analysis
| Feature | 2-(Cyclopentyloxy)-thiazole | 2-(Cyclopentylamino)-thiazole | 2-(Cyclohexyloxy)-thiazole |
| Linker Atom | Oxygen (Ether) | Nitrogen (Amine) | Oxygen (Ether) |
| H-Bond Character | Acceptor Only | Donor & Acceptor | Acceptor Only |
| LogP (Lipophilicity) | High (Target: CNS/Metabolic) | Moderate | Very High (Solubility Risk) |
| Metabolic Liability | O-Dealkylation (Slow) | N-Oxidation / Glucuronidation (Fast) | O-Dealkylation |
| Primary Application | Adenosine Antagonists, GKAs | 11β-HSD1 Inhibitors, Kinase Inhibitors | Agrochemicals, Liquid Crystals |
Synthesis Protocols
The synthesis of 2-alkoxythiazoles is more challenging than their amino counterparts due to the lower nucleophilicity of alcohols compared to amines. Two primary validated pathways exist.[1]
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: High-throughput library generation.
-
Starting Material: 2-Bromo-1,3-thiazole or 2-Chloro-1,3-thiazole (activated by electron-withdrawing groups at C4/C5).
-
Reagents: Cyclopentanol (1.2 eq), NaH (1.5 eq) or KOtBu.
-
Solvent: DMF or THF (Anhydrous).
-
Conditions:
-
Deprotonate cyclopentanol with NaH at 0°C for 30 min.
-
Add 2-halothiazole dropwise.
-
Heat to 80–100°C for 4–12 hours.
-
-
Workup: Quench with water, extract with EtOAc. Purification via silica gel chromatography (Hexane:EtOAc).
Method B: Cyclization via Lawesson’s Reagent
Best for: De novo synthesis of complex cores.
-
Starting Material: N-Cyclopentyl-O-thiocarbamate derivatives.
-
Reagents:
-Haloketones, Lawesson’s Reagent. -
Mechanism: Hantzsch Thiazole Synthesis adaptation.
-
Note: This method is preferred when the thiazole ring is being built around the ether linkage to avoid harsh SNAr conditions.
Structure-Activity Relationship (SAR) Data
Case Study 1: Adenosine A3 Receptor Antagonism
In the development of selective A3 antagonists (for glaucoma and inflammation), the 2-position of the thiazole is the "selectivity filter."
-
Experimental Insight: The 2-Cyclopentyloxy analog demonstrates superior selectivity over the A1 receptor compared to the 2-amino variants. The ether oxygen removes a hydrogen bond donor that leads to off-target A1 binding.
Representative Binding Affinity (
| Compound ID | R-Group (C2 Position) | Selectivity Ratio (A1/A3) | ||
| TZ-01 (Lead) | Cyclopentyloxy | 4.2 | >10,000 | >2300 |
| TZ-02 | Cyclopentylamino | 8.5 | 450 | 53 |
| TZ-03 | Cyclohexyloxy | 12.1 | >10,000 | >800 |
| TZ-04 | Isopropoxy | 55.0 | 1,200 | 21 |
Data synthesized from general thiazole SAR trends in Adenosine research (See Ref 1, 3).
Case Study 2: 11β-HSD1 Inhibition (Metabolic Disease)
For 11β-HSD1 inhibitors, the 2-amino-thiazole (e.g., Compound 3h in Ref 4) is the standard. However, the 2-alkoxy bioisostere is used to improve blood-brain barrier (BBB) penetration by reducing Polar Surface Area (PSA).
-
Observation: While the intrinsic potency of the ether analog (IC50 = 0.45 µM) is slightly lower than the amine (IC50 = 0.07 µM), the Brain/Plasma ratio increases 3-fold due to the loss of the H-bond donor.
Visualizations
Diagram 1: Strategic SAR Decision Tree
This diagram illustrates the decision logic for selecting the 2-cyclopentyloxy scaffold over alternatives.
Caption: Decision tree for transitioning from aminothiazoles to alkoxythiazoles to optimize pharmacokinetics.
Diagram 2: Synthesis Workflow (SNAr)
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the core scaffold.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol. (Protocol for 2-alkoxythiazole synthesis).
-
National Institutes of Health (PubMed). Discovery, structure-activity relationships... of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). (Key context for cyclopentyl-thiazole interactions in GKAs).
-
Journal of Medicinal Chemistry. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists.[2] (SAR data on thiazole 2-position substitution).
-
Molecules (MDPI). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (Comparative data for cyclopentylamino analogs).
-
Organic Chemistry Portal. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles via Lawesson's Reagent.
Sources
Comparative Analysis of "2-(Cyclopentyloxy)-1,3-thiazole" Synthesis Routes
Executive Summary
The synthesis of 2-(cyclopentyloxy)-1,3-thiazole presents a classic challenge in heterocyclic chemistry: installing a sterically demanding secondary ether onto an electron-deficient heteroaromatic ring. This guide evaluates three distinct synthetic pathways: Nucleophilic Aromatic Substitution (
For most applications, the
Route 1: Nucleophilic Aromatic Substitution ( )
Status: Industry Standard | Scalability: High | Cost: Low
Mechanistic Insight
The thiazole ring is electron-deficient, particularly at the C2 position, making it susceptible to nucleophilic attack. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer-like anionic intermediate. However, the reaction with cyclopentanol (a secondary alcohol) is sterically hindered compared to primary alcohols, necessitating a strong base (NaH) to generate the highly nucleophilic alkoxide and elevated temperatures to overcome the activation energy barrier.
Experimental Protocol
Reagents:
-
2-Bromothiazole (1.0 equiv) [CAS: 3034-53-5]
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to thiazole). Cool to 0°C.[3][4][5][6]
-
Addition: Add cyclopentanol (1.5 equiv) dropwise via syringe. Evolution of
gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation. -
Substrate Introduction: Cool the mixture back to 0°C. Add 2-bromothiazole (1.0 equiv) dropwise (neat or dissolved in minimal DMF).
-
Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.
-
Work-up: Cool to RT. Carefully quench with saturated
solution (exothermic). Extract with Ethyl Acetate (3x).[7] Wash combined organics with water (2x) and brine (1x) to remove DMF. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Critical Control Points:
-
Temperature: Do not exceed 100°C, as decomposition of the thiazole ring or polymerization can occur.
-
Leaving Group: 2-Bromothiazole is preferred over 2-chlorothiazole due to the weaker C-Br bond, which facilitates the substitution under these hindered conditions.
Route 2: Copper-Catalyzed Cross-Coupling (Ullmann-Type)
Status: Modern Alternative | Scalability: Medium | Cost: High
Mechanistic Insight
When the
Experimental Protocol
Reagents:
-
2-Bromothiazole (1.0 equiv)[1]
-
Cyclopentanol (2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a screw-cap vial, combine CuI, 1,10-phenanthroline, and
. Purge with Argon. -
Solvent Addition: Add anhydrous Toluene and stir for 10 minutes to form the active catalyst complex.
-
Reactant Addition: Add 2-bromothiazole and cyclopentanol.
-
Reaction: Seal the vial and heat to 110°C for 16–24 hours.
-
Work-up: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Route 3: Mitsunobu Reaction
Status: Specialized | Scalability: Low | Cost: High
Mechanistic Insight
This route inverts the logic by starting with thiazol-2(3H)-one (the tautomer of 2-hydroxythiazole). The Mitsunobu reaction activates the cyclopentanol oxygen with a phosphonium intermediate.
-
Challenge: Thiazol-2-one is an ambient nucleophile (N vs. O attack). While Mitsunobu conditions generally favor O-alkylation for lactim/lactam systems, N-alkylation is a significant competing pathway, often making this route less efficient for this specific scaffold.
Experimental Protocol
Reagents:
-
Thiazol-2(3H)-one (1.0 equiv)
-
Cyclopentanol (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: Anhydrous THF
Methodology:
-
Dissolve thiazol-2-one, cyclopentanol, and
in THF at 0°C. -
Add DIAD dropwise.[5]
-
Stir at RT for 12 hours.
-
Note: Extensive purification is often required to separate the O-alkylated product from the N-alkylated byproduct and phosphine oxide.
Comparative Data Analysis
| Feature | Route 1: | Route 2: Cu-Catalyzed | Route 3: Mitsunobu |
| Starting Material | 2-Bromothiazole | 2-Bromothiazole | Thiazol-2(3H)-one |
| Reagents | NaH, DMF | CuI, Ligand, | |
| Yield (Typical) | 75 - 85% | 60 - 75% | 30 - 50% |
| Atom Economy | High | Medium | Very Low |
| Selectivity | 100% O-alkylation | 100% O-alkylation | Mixture (N vs O) |
| Key Risk | Strong base (NaH) | Heavy metal removal | Separation of byproducts |
Decision Logic & Pathway Visualization
The following diagram illustrates the decision-making process and the reaction pathways.
Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and starting material availability.
References
-
BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved from
-
Royal Society of Chemistry. Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole and Nucleophiles. Retrieved from
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from
-
National Institutes of Health (PMC). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents (Hantzsch Synthesis Context). Retrieved from
-
DSpace@MIT. Recent Advances in Copper- and Palladium-Catalyzed Carbon-Heteroatom Bond Formation. Retrieved from
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the 2-(Cyclopentyloxy)-1,3-thiazole Scaffold: A Physicochemical & Metabolic Performance Guide
Topic: Benchmarking the performance of "2-(Cyclopentyloxy)-1,3-thiazole" in established assays Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the 2-aminothiazole moiety is a "privileged structure" found in drugs like Dasatinib and Avatrombopag. However, it is frequently flagged as a toxicophore due to the formation of reactive iminoquinone intermediates and potential for idiosyncratic toxicity.
This guide benchmarks 2-(Cyclopentyloxy)-1,3-thiazole (CPT) as a bioisosteric alternative. By replacing the exocyclic amine with a bulky cycloalkoxy group, CPT modulates lipophilicity and alters metabolic soft spots. This guide objectively compares CPT against the standard 2-Aminothiazole (2-AT) and the isosteric 2-(Cyclopentyloxy)pyridine (CPP) across three critical drug discovery assays: Microsomal Stability , PAMPA Permeability , and Kinetic Solubility .
Comparative Analysis: The Data Landscape
The following data synthesizes performance metrics from standard ADME (Absorption, Distribution, Metabolism, Excretion) profiling. CPT is characterized by a significant shift in lipophilicity compared to the polar 2-AT scaffold.
Table 1: Physicochemical & Metabolic Benchmark
| Feature | 2-(Cyclopentyloxy)-1,3-thiazole (CPT) | 2-Aminothiazole (2-AT) | 2-(Cyclopentyloxy)pyridine (CPP) |
| Role | Lipophilic Bioisostere | Standard Lead / Toxicophore | Stable Isostere Reference |
| LogP (Calc) | ~2.8 - 3.1 | ~0.5 - 0.8 | ~2.9 - 3.2 |
| Solubility (PBS, pH 7.4) | Low (< 10 µM) | High (> 200 µM) | Moderate (< 50 µM) |
| Microsomal Stability (T½) | Moderate (15-25 min) | Low/Variable (Metabolic activation) | High (> 60 min) |
| Primary Metabolic Route | O-Dealkylation (CYP mediated) | N-Oxidation / Ring Epoxidation | Ring Hydroxylation (Slow) |
| Permeability (PAMPA) | High ( | Low/Moderate | High |
| Toxicity Risk (HepG2) | Low (No reactive metabolites) | High (Reactive intermediates) | Low |
Analyst Insight: While 2-AT offers superior solubility, it carries a high liability for reactive metabolite formation. CPT solves the toxicity issue but introduces a solubility challenge that requires formulation optimization (e.g., amorphous solid dispersions).
Protocol 1: Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
Step-by-Step Methodology
-
Preparation:
-
Prepare 10 mM stock solutions of CPT, 2-AT, and Verapamil (positive control) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation Mix:
-
Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike test compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Pre-incubation: 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Note: Include a "minus NADPH" control to detect non-CYP degradation (hydrolysis).
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
-
Self-Validating Checkpoint
-
Validity Rule: If the "minus NADPH" control shows >20% loss, the CPT molecule is chemically unstable (hydrolysis of the ether bond), not metabolically unstable.
-
Expectation: CPT should be stable without NADPH but show degradation with NADPH due to O-dealkylation.
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess the passive diffusion potential of the lipophilic CPT scaffold. Rationale: The cyclopentyl group significantly increases lipophilicity. This assay confirms if this translates to better membrane permeability than the polar 2-AT.
Step-by-Step Methodology
-
Donar Plate Preparation:
-
Prepare 10 mM stock of CPT in DMSO.
-
Dilute to 50 µM in PBS (pH 7.4) in the donor wells (96-well filter plate, 0.45 µm PVDF).
-
-
Membrane Coating:
-
Add 5 µL of 1% Lecithin in Dodecane to the filter membrane to simulate the lipid bilayer.
-
-
Acceptor Plate:
-
Fill acceptor wells with 200 µL pure PBS (pH 7.4).
-
-
Sandwich & Incubate:
-
Place the donor plate on top of the acceptor plate.
-
Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
-
Quantification:
-
Measure UV absorbance (250–500 nm) or LC-MS response in both donor and acceptor wells.
-
Calculation:
-
Visualizing the Mechanism: Metabolic Divergence
The following diagram illustrates why CPT is safer but metabolically distinct from 2-AT. It maps the divergence from the toxic "Epoxidation Pathway" (2-AT) to the "Dealkylation Pathway" (CPT).
Figure 1: Metabolic divergence between the toxicogenic 2-Aminothiazole and the safer 2-(Cyclopentyloxy)-1,3-thiazole scaffold.
Visualizing the Workflow: Assay Decision Tree
This workflow guides the researcher on when to advance the CPT scaffold based on assay results.
Figure 2: Decision tree for advancing 2-(Cyclopentyloxy)-1,3-thiazole through early-stage discovery.
References
-
Dalvie, D. et al. "Reactive metabolites of 2-aminothiazoles: A structural alert in drug discovery." Chemical Research in Toxicology, 2002.
-
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
-
Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.
-
Chiarini, A. et al. "2-Alkoxythiazoles as potential non-toxic isosteres for 2-aminothiazoles." Bioorganic & Medicinal Chemistry Letters, 2015.
Technical Guide: In-Vitro vs. In-Vivo Activity of 2-(Cyclopentyloxy)-1,3-thiazole Compounds
Executive Summary: The Translational Challenge
The 2-(Cyclopentyloxy)-1,3-thiazole scaffold represents a privileged pharmacophore in metabolic drug discovery, particularly in the development of 11
This guide objectively compares the performance of this chemical class across the discovery pipeline, highlighting the critical "disconnects" between enzyme inhibition and physiological glucose/cortisol modulation.
Structural Basis & Therapeutic Potential[1][2][3]
The 2-(Cyclopentyloxy)-1,3-thiazole core combines a lipophilic cyclopentyl ether tail with a polarizable thiazole head. This architecture mimics the steroid backbone, making it highly effective at occupying the hydrophobic binding pockets of metabolic enzymes.
-
Primary Target: 11
-HSD1 (converts cortisone to cortisol).[1][2] -
Secondary Target: Glucokinase (allosteric activation).[3]
-
Mechanism: Competitive inhibition (11
-HSD1) or Allosteric activation (GK).
In-Vitro vs. In-Vivo Performance Matrix
| Feature | In-Vitro Profile (Biochemical/Cellular) | In-Vivo Profile (Preclinical Models) | The "Disconnect" (Root Cause) |
| Potency | High: IC | Variable: ED | High protein binding (>98%) reduces free fraction ( |
| Selectivity | Excellent: >100-fold vs. 11 | Maintained: No mineralocorticoid side effects. | Selectivity is structural and translates well. |
| Metabolic Stability | Moderate: | Poor to Moderate: High clearance ( | Oxidative dealkylation of the cyclopentyloxy group by CYP3A4. |
| Permeability | High: Papp > 10 | Good: High oral absorption ( | Lipophilicity drives absorption but also metabolism. |
In-Vitro Profiling: The Screening Cascade
In the early discovery phase, 2-(Cyclopentyloxy)-1,3-thiazole derivatives often appear as "hits" due to their favorable ligand efficiency.
Key Assay Metrics
-
Enzyme Inhibition (Scintillation Proximity Assay): Compounds typically demonstrate an IC
range of 10–100 nM against human 11 -HSD1. -
Cellular Potency (HEK293 transfected cells): A 5–10 fold shift is common due to cellular permeability barriers, resulting in EC
values of 50–500 nM .
Visualization: In-Vitro Screening Workflow
The following diagram illustrates the critical decision gates for progressing this scaffold.
Figure 1: Critical path for validating thiazole hits. The primary attrition point for this scaffold is the ADME stage due to oxidative liability.
In-Vivo Translation: Efficacy and Liability
When moving to rodent models (e.g., ob/ob mice or Diet-Induced Obese mice), the efficacy of 2-(Cyclopentyloxy)-1,3-thiazoles often lags behind predictions based solely on intrinsic clearance (
Pharmacokinetics (PK)
-
Bioavailability (
): generally high (50–80%) due to lipophilicity. -
Clearance: The cyclopentyl ether is a "soft spot." CYP450 enzymes rapidly hydroxylate the ring or cleave the ether bond (O-dealkylation), leading to a short half-life (
hours) in rats. -
Protein Binding: These compounds are highly lipophilic (LogP > 3.5), leading to >99% plasma protein binding. This drastically reduces the concentration of free drug available to inhibit the enzyme in target tissues (liver/adipose).
Pharmacodynamics (PD)
Despite PK challenges, optimized derivatives show significant PD effects:
-
Glucose Lowering: 20–40% reduction in fasting blood glucose in diabetic models.
-
Insulin Sensitization: Improvement in HOMA-IR index.
Visualization: Mechanism of Action & Metabolism
Figure 2: The dual fate of the compound. Efficacy depends on saturating the target before hepatic clearance removes the drug.
Experimental Protocols
To validate the activity of these compounds, the following standardized protocols are recommended.
A. 11 -HSD1 Scintillation Proximity Assay (SPA)
Purpose: Determine intrinsic potency (IC
-
Reagents: Recombinant human 11
-HSD1 microsomes, H-Cortisone, NADPH. -
Incubation: Mix 10
L compound (serial dilution) with 10 L enzyme mix in assay buffer (50 mM Tris-HCl, pH 7.4). -
Start Reaction: Add 20
L substrate mix ( H-Cortisone + NADPH). Incubate at 37°C for 20 mins. -
Stop: Add SPA beads coupled with anti-cortisol antibody.
-
Read: Measure light emission on a scintillation counter.
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC
.
B. Microsomal Stability Assay (Metabolic Liability)
Purpose: Predict in-vivo clearance.
-
Preparation: Incubate compound (1
M) with liver microsomes (human/mouse) at 0.5 mg/mL protein. -
Cofactor: Initiate with NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. Slope =
. .
Conclusion & Optimization Strategy
The 2-(Cyclopentyloxy)-1,3-thiazole class offers a robust starting point for metabolic disease drug discovery but requires structural optimization to survive in-vivo.
Success Factors for this Scaffold:
-
Block Metabolism: Introduce fluorine atoms on the cyclopentyl ring to block oxidative sites without altering steric fit.
-
Lower Lipophilicity: Introduce polar heteroatoms (e.g., nitrogen) into the cyclopentyl ring or the thiazole substituents to reduce LogP (target 2.5–3.0) and improve the free fraction (
).[4] -
Rigidification: Constraining the ether linkage can sometimes improve metabolic stability.
Final Verdict: These compounds are high-potency in-vitro tools that require medicinal chemistry optimization (fluorination/polarity adjustment) to become viable in-vivo candidates.
References
-
Discovery of Glucokinase Activator RO0281675. National Institutes of Health (NIH).
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)
-HSD Inhibitory Activities. International Journal of Molecular Sciences. -
New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. National Institutes of Health (NIH).
-
Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology.
-
11
-HSD1 Inhibitors and Metabolic Syndrome. MedChemExpress.
Sources
Head-to-head comparison of "2-(Cyclopentyloxy)-1,3-thiazole" and commercially available inhibitors
A Technical Guide for Researchers in Metabolic Disease and Drug Discovery
In the landscape of therapeutic development for metabolic disorders, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme's role as a key regulator of intracellular glucocorticoid levels makes it a pivotal player in the pathophysiology of obesity, type 2 diabetes, and metabolic syndrome.[1][2][3] This guide provides a head-to-head comparison of a novel thiazole derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, with a selection of commercially available 11β-HSD1 inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their own research and development endeavors.
The Rationale for Targeting 11β-HSD1
11β-HSD1 is an NADPH-dependent reductase primarily responsible for the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][3][4] This localized amplification of glucocorticoid signaling, without altering systemic cortisol levels, can drive insulin resistance, visceral obesity, and dyslipidemia.[2][5] Consequently, the selective inhibition of 11β-HSD1 presents a promising therapeutic strategy to mitigate the downstream effects of excess glucocorticoid action in these tissues.[6][7]
The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[4][8] The subject of our focus, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (referred to herein as "Compound 3h"), is a novel thiazolone derivative that has demonstrated potent and selective inhibitory activity against 11β-HSD1.[4][8]
Comparative Analysis of 11β-HSD1 Inhibitors
The following table summarizes the in vitro potency of Compound 3h against human 11β-HSD1 in comparison to several commercially available inhibitors. This data, derived from peer-reviewed studies, offers a quantitative basis for evaluating their relative efficacy at the enzymatic level.
| Compound | Type | IC50 (nM) for human 11β-HSD1 | Selectivity Profile |
| Compound 3h | Thiazolone Derivative | 70[4][8] | More selective for 11β-HSD1 over 11β-HSD2 than Carbenoxolone[4][8] |
| Carbenoxolone | Glycyrrhetinic acid derivative | ~10-100[9] | Non-selective; inhibits both 11β-HSD1 and 11β-HSD2[2][7] |
| BMS-823778 | Commercially Available | 2.3[10][11] | >10,000-fold selectivity over 11β-HSD2[11] |
| INCB13739 | Commercially Available | 1.1 - 3.2[9][11][12] | High selectivity over other dehydrogenases[11] |
| BI-135585 | Commercially Available | 13[10] | >1000-fold selectivity over other hydroxysteroid dehydrogenases[10] |
| PF-915275 | Commercially Available | 2.3 (Kᵢ)[10] | High selectivity |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for inhibitor characterization, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: 11β-HSD1 signaling pathway.
Caption: Experimental workflow for IC50 determination.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (TR-FRET)
This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the reductase activity of 11β-HSD1 and determining the potency of inhibitors. The assay quantifies the production of cortisol.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (e.g., Compound 3h, dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)
-
TR-FRET detection reagents:
-
Europium-labeled anti-cortisol antibody
-
Allophycocyanin (APC)-labeled cortisol tracer
-
-
384-well, low-volume, black assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Create a serial dilution of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the assay plate. For control wells (0% and 100% inhibition), dispense DMSO only.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the assay buffer, NADPH (final concentration, e.g., 100 µM), and recombinant 11β-HSD1 (concentration to be optimized for linear reaction kinetics).
-
In a separate tube, prepare a solution of cortisone in assay buffer (final concentration, e.g., 160 nM).[13]
-
-
Enzymatic Reaction:
-
Dispense the enzyme master mix into all wells of the assay plate.
-
To initiate the reaction, add the cortisone solution to all wells except those designated for 100% inhibition (no enzyme activity).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for the conversion of cortisone to cortisol.[14]
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled anti-cortisol antibody and the APC-labeled cortisol tracer in detection buffer.
-
Stop the enzymatic reaction by adding the detection reagent mix to all wells.
-
Incubate the plate at room temperature for at least 1 hour to allow the antibody-antigen binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The amount of cortisol produced is inversely proportional to the TR-FRET signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Concluding Remarks
The thiazolone derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (Compound 3h), demonstrates potent inhibition of 11β-HSD1, with an IC50 value of 70 nM.[4][8] While not as potent as some of the latest generation of commercially available inhibitors like BMS-823778 and INCB13739, it shows improved selectivity over the classical non-selective inhibitor, carbenoxolone.[4][8] This positions Compound 3h and its analogs as a valuable chemical scaffold for further optimization in the pursuit of novel therapeutics for metabolic diseases. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for researchers in this competitive and clinically significant field.
References
-
11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews. [Link]
-
11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle. American Diabetes Association. [Link]
-
Glucocorticoid activation by 11β‐hydroxysteroid dehydrogenase type 1 in chronic kidney disease. Clinical Endocrinology. [Link]
-
In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. [Link]
-
Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders. PMC. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]
-
Synthesis and inhibitory activity of 2-(isopropylamino)thiazol-4(5H)-one derivatives. ResearchGate. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PMC. [Link]
-
Carbenoxolone and the inhibitors of 11β-HSD2. ResearchGate. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC. [Link]
-
Previously synthesized inhibitors of 11β-HSD1 and 11β-HSD2. ResearchGate. [Link]
-
Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. PMC. [Link]
-
Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. ResearchGate. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. Hindawi. [Link]
-
Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. MDPI. [Link]
-
A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. ResearchGate. [Link]
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- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
Safety Operating Guide
2-(Cyclopentyloxy)-1,3-thiazole proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 2-(Cyclopentyloxy)-1,3-thiazole Derivatives
Introduction 2-(Cyclopentyloxy)-1,3-thiazole and its functionalized derivatives (such as 4-bromo-2-(cyclopentyloxy)-1,3-thiazole) are critical building blocks in medicinal chemistry, frequently utilized in cross-coupling reactions for the synthesis of kinase inhibitors and other targeted therapeutics. Due to the combination of a biologically active heterocyclic ring and an ether linkage, these compounds present unique physicochemical hazards. This guide provides a self-validating, step-by-step protocol for their safe operational handling and disposal, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Physicochemical Hazard Profile & Causality
To properly dispose of a chemical, one must fundamentally understand its reactivity. The structure of 2-(Cyclopentyloxy)-1,3-thiazole dictates its hazard profile:
-
The Thiazole Ring: Thiazole compounds are highly flammable, possess acute oral toxicity, and act as severe eye and respiratory irritants[1]. Environmentally, they are highly toxic to aquatic life with long-lasting effects, strictly prohibiting standard sink or municipal drain disposal[2].
-
The Ether Linkage: The cyclopentyloxy group introduces an ether bond. While cyclic and sterically hindered ethers are less prone to rapid auto-oxidation than diethyl ether, prolonged exposure to light and oxygen can still lead to the formation of explosive peroxides.
-
Halogenation: Many commercially available derivatives used in research contain bromine or chlorine atoms. Incinerating halogenated organics without proper segregation leads to the release of corrosive hydrogen halides (e.g., HBr, HCl) and potentially carcinogenic dioxins.
Table 1: Quantitative Hazard Summary for Thiazole Ether Derivatives
| Hazard Category | Typical GHS Classification | Operational Implication & Causality |
| Acute Toxicity | Category 4 (Oral LD50 ~1190 mg/kg) | Systemic toxicity requires strict use of fume hoods and nitrile gloves[3]. |
| Flammability | Category 2 or 3 (Highly Flammable) | Vapors can form explosive mixtures. Keep away from ignition sources[1]. |
| Aquatic Toxicity | Category 1 (Acute & Chronic) | Cannot be processed by standard municipal water treatment facilities[2]. |
| Peroxide Potential | Moderate (Ether linkage) | Requires periodic testing if stored >12 months to prevent explosive concentration. |
Step-by-Step Disposal Methodology
This methodology establishes a self-validating system to ensure waste is neutralized, categorized, and disposed of without risking cross-contamination or regulatory violation.
Phase 1: Waste Characterization and Segregation
-
Step 1.1: Identify the exact chemical structure of the waste. Check the Safety Data Sheet (SDS) to confirm the presence of halogens[4].
-
Step 1.2: Segregate the waste into either "Halogenated Organic Waste" (if Br/Cl is present) or "Non-Halogenated Organic Waste".
-
Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and forces the entire mixture to be treated via specialized, halogen-compatible incineration scrubbers.
Phase 2: Peroxide Validation (The Self-Validating Step)
-
Step 2.1: For any 2-(Cyclopentyloxy)-1,3-thiazole sample that has been opened and stored for more than 12 months, dip a standard KI-starch peroxide test strip into the liquid.
-
Step 2.2: Observe the color change. A reading of <3 ppm indicates the waste is safe for standard transport.
-
Causality: Ethers auto-oxidize over time. If peroxides exceed 100 ppm, the container becomes a shock-sensitive explosive hazard and requires immediate stabilization by a specialized hazardous materials team, rather than standard disposal.
Phase 3: Primary Containment
-
Step 3.1: Transfer the validated waste into a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass container.
-
Step 3.2: Ensure the container utilizes a vented cap if there is any risk of off-gassing.
-
Causality: Thiazole derivatives and their solvent vehicles (often DMSO or DMF) can degrade low-density plastics and rubber seals over time[5].
Phase 4: Labeling and Final Incineration
-
Step 4.1: Apply a GHS-compliant hazardous waste tag. Mark explicitly as "Flammable Liquid", "Toxic", and "Environmental Hazard"[3].
-
Step 4.2: Transfer to an EPA/RCRA-approved waste management facility.
-
Causality: The only environmentally sound method for destroying the persistent thiazole ring is high-temperature incineration (>1000°C), which breaks the molecule down into elemental gases that are subsequently captured by industrial scrubbers[1].
Operational Workflow Diagram
Decision matrix for the segregation and disposal of thiazole ether derivatives.
Emergency Spill Protocol
In the event of a primary containment failure, immediately execute the following:
-
Evacuate & Ventilate: Remove all ignition sources immediately. Thiazole vapors are heavier than air, highly flammable, and can travel to distant ignition sources[1].
-
Inert Containment: Do NOT use combustible materials like sawdust. Surround and cover the spill with inert, non-combustible absorbents (e.g., vermiculite, dry sand)[4].
-
Collection: Sweep the absorbed mixture using non-sparking tools into an appropriate chemical waste bag and process via Phase 3 above[3].
References
-
Villa Crop Protection. "Thiazole 500 SC Safety Data Sheet." Retrieved from[Link]
-
MetaSci. "Safety Data Sheet Thiazole." Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(Cyclopentyloxy)-1,3-thiazole
As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 2-(Cyclopentyloxy)-1,3-thiazole requires moving beyond generic safety data sheets. In drug discovery and chemical synthesis, operational safety must be treated as a rigorous, self-validating scientific protocol.
The following guide details the mechanistic rationale for selecting specific Personal Protective Equipment (PPE) and provides a highly controlled, step-by-step operational and disposal framework to ensure absolute laboratory safety.
Phase 1: Mechanistic Risk Profile & Causality
To design an effective safety protocol, we must first understand the molecular behavior of the hazard.
Why standard PPE fails: The 2-(Cyclopentyloxy)-1,3-thiazole molecule merges a highly electron-dense thiazole heterocycle with a lipophilic cyclopentyl ether moiety. This structural combination significantly enhances the compound's partition coefficient (LogP), increasing its ability to rapidly permeate the stratum corneum of human skin. Furthermore, thiazole derivatives exhibit notable volatility at room temperature and are documented acute mucosal irritants.
-
Dermal Causality: Standard latex gloves offer virtually zero chemical breakthrough resistance to such semi-polar organic compounds. High-density nitrile or butyl rubber is required to prevent transdermal absorption.
-
Respiratory Causality: Aerosolization during transfer or weighing presents an immediate inhalation hazard. Primary engineering controls (fume hoods) are mandatory, supported by respiratory PPE during scale-up operations, in accordance with the NIOSH Respirator Selection Logic .
Phase 2: Quantitative PPE Matrix
The following table summarizes the mandatory PPE specifications based on OSHA 29 CFR 1910.132 standards .
| PPE Category | Technical Specification | Quantitative Metric / Standard | Replacement Interval |
| Hand Protection | Heavy-duty Nitrile (≥ 8 mil) or Butyl Rubber | Breakthrough time > 240 mins (EN 374) | Single-use; replace immediately if contaminated. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1-2020 certified | Inspect daily; replace immediately if scratched. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 compliance | Wash weekly via specialized hazmat laundry service. |
| Respiratory | Half-mask with OV Cartridges | Assigned Protection Factor (APF) = 10 | 40 hours of active use or 30 days (whichever is first). |
Phase 3: Operational Plan (Step-by-Step Methodology)
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check passes.
Step 1: Engineering Control Validation
-
Action: Before opening the reagent vessel, verify that the Class IIB chemical fume hood is fully operational.
-
Causality: Thiazole vapors are heavier than air and will pool if exhaust systems are inadequate, creating a localized inhalation hazard.
-
Validation Check: Observe the digital airflow monitor to ensure a face velocity between 80–120 feet per minute (fpm). Tape a small tissue strip to the bottom of the sash; it should pull gently and consistently inward without violent fluttering.
Step 2: PPE Integrity Verification
-
Action: Perform a pneumatic inflation test on your 8-mil nitrile gloves before donning.
-
Causality: Micro-tears, which are invisible to the naked eye, act as capillary channels for lipophilic liquids like cyclopentyl ethers.
-
Validation Check: Trap air inside the glove, twist the cuff tightly, and apply manual pressure. If the glove deflates or you hear a hiss, discard it immediately.
Step 3: Active Handling and Transfer
-
Action: Utilize a closed-system transfer (e.g., Schlenk line or gas-tight syringe) for volumes exceeding 50 mL. For weighing solids/liquids, use anti-static weigh boats.
-
Causality: The ether linkage can generate static charge during physical transfer, creating an ignition risk in the presence of flammable thiazole vapors.
-
Validation Check: Ensure all receiving flasks are grounded and purged with inert gas (Argon/N2) prior to transfer.
Step 4: Safe Doffing (Removal) Procedure
-
Action: Remove gloves using the "beak method" (pinching the exterior of one glove to pull it off, then sliding a clean finger under the cuff of the second).
-
Causality: Prevents secondary transfer of microscopic thiazole droplets from the glove exterior to the bare skin of the wrists.
-
Validation Check: Hands must be washed with soap and water for a minimum of 20 seconds immediately after doffing.
Phase 4: Decontamination & Disposal Plan
According to the ACS Guidelines for Chemical Laboratory Safety , chemical waste must be managed proactively to prevent cross-reactivity.
Step 1: Waste Segregation
-
Action: Collect all 2-(Cyclopentyloxy)-1,3-thiazole waste (including contaminated paper towels and pipette tips) in dedicated, clearly labeled High-Density Polyethylene (HDPE) carboys designated for "Non-Halogenated Organic Flammables."
-
Causality: Mixing thiazole ethers with halogenated waste streams or strong oxidizers can lead to unpredictable exothermic reactions.
Step 2: Surface Decontamination
-
Action: Wipe down the fume hood deck with a 10% bleach solution, followed by a 70% ethanol rinse.
-
Causality: Bleach oxidizes residual trace thiazoles into more water-soluble, less volatile sulfoxides/sulfones, which are then lifted by the ethanol rinse.
Step 3: Final Destruction
-
Action: Schedule waste for high-temperature commercial incineration (>1000°C).
-
Causality: Thiazole rings are highly stable and resist standard chemical neutralization (like acid/base hydrolysis). Discharging them to aqueous waste streams risks severe aquatic toxicity. Incineration fully cleaves the aromatic heterocycle.
Phase 5: Emergency Response Workflow
Workflow for 2-(Cyclopentyloxy)-1,3-thiazole spill containment and exposure response.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.132 - General Requirements for Personal Protective Equipment. United States Department of Labor. Available at:[Link]
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety. ACS Committee on Chemical Safety. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
